Sumanirole maleate
Descripción
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRMYBBPKNLLI-ORHWHDKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179386-44-8 | |
| Record name | Sumanirole maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUMANIROLE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OI87T3R1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
A Technical Guide to the Pharmacological Profile of Sumanirole Maleate (B1232345)
Introduction
Sumanirole maleate is a potent and selective dopamine (B1211576) D2 receptor full agonist that was developed for the treatment of Parkinson's disease and restless leg syndrome.[1] Although it has not been approved for medical use, Sumanirole serves as a valuable tool in neuroscience research for elucidating the roles of the D2 receptor in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, in vitro and in vivo pharmacology, and clinical trial outcomes.
Mechanism of Action
Sumanirole acts as a full agonist at the dopamine D2 receptor.[1] The D2 receptor is a member of the D2-like family of dopamine receptors, which also includes the D3 and D4 receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[2] Upon activation by an agonist like Sumanirole, the associated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is believed to be the primary mechanism through which Sumanirole exerts its pharmacological effects.
Recent studies have also suggested that Sumanirole may exhibit biased agonism, preferentially activating G-protein signaling pathways over β-arrestin recruitment. This characteristic could theoretically lead to a more favorable side-effect profile compared to non-biased dopamine agonists.
Signaling Pathway of Sumanirole at the D2 Receptor
References
Sumanirole Maleate: A Deep Dive into a Selective D2 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole (B131212) maleate (B1232345) is a potent and highly selective full agonist for the dopamine (B1211576) D2 receptor.[1] Developed initially for the potential treatment of Parkinson's disease and restless legs syndrome, sumanirole serves as a critical tool in neuroscience research for elucidating the specific roles of the D2 receptor in various physiological and pathological processes.[2] Its high selectivity for the D2 subtype over other dopamine receptors makes it an invaluable pharmacological instrument for dissecting D2-mediated signaling pathways and functions.[1] This technical guide provides a comprehensive overview of sumanirole maleate, including its pharmacological profile, detailed experimental protocols for its characterization, and a review of its clinical evaluation.
Core Properties and Mechanism of Action
Sumanirole, with the chemical name (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Z)-2-butenedioate (1:1), demonstrates high affinity and more than 200-fold selectivity for the D2 receptor subtype in radioligand binding assays.[1] As a full agonist, it effectively mimics the action of endogenous dopamine at the D2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This action is mediated through the coupling of the D2 receptor to Gi/o proteins.
Signaling Pathways
The activation of the D2 receptor by sumanirole initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, which reduces the production of cAMP. This, in turn, decreases the activity of protein kinase A (PKA). Beyond the canonical cAMP pathway, D2 receptor activation can also modulate other signaling cascades, including those involving β-arrestin, although sumanirole's activity is predominantly G-protein mediated.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound for various dopamine receptor subtypes.
Table 1: Radioligand Binding Affinities (Ki) of Sumanirole
| Receptor Subtype | Ki (nM) - Study 1 | Ki (nM) - Study 2 |
| D2 | 9.0 | 17.1 |
| D3 | 1940 | 546 |
| D4 | >2190 | - |
| D1 | >7140 | - |
Table 2: Functional Potency (EC50) of Sumanirole
| Assay Type | Cell Line | EC50 (nM) |
| cAMP Accumulation | CHO | 17 - 75 |
Detailed Experimental Protocols
Radioligand Binding Assay ([3H]Spiperone Competition)
This protocol is adapted from methodologies used to determine the binding affinity of compounds for dopamine D2, D3, and D4 receptors.
Objective: To determine the inhibitory constant (Ki) of sumanirole for the D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
[3H]Spiperone (radioligand).
-
This compound (competitor).
-
(+)-Butaclamol (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of varying concentrations of sumanirole (e.g., 0.1 nM to 10 µM).
-
For total binding wells, add 50 µL of assay buffer instead of sumanirole.
-
For non-specific binding wells, add 50 µL of 10 µM (+)-butaclamol.
-
50 µL of [3H]Spiperone at a final concentration of ~0.2-0.5 nM.
-
50 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine for D3 assays) using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of sumanirole from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay (cAMP Accumulation)
This protocol is based on methods for assessing the functional activity of D2 receptor agonists.
Objective: To determine the EC50 value of sumanirole in inhibiting forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Assay Buffer: HBSS with 10 mM HEPES.
-
IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Plate the D2-expressing CHO-K1 cells in a 96-well plate and grow to ~90% confluency.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with 50 µL of assay buffer containing 0.5 mM IBMX for 10-20 minutes at 37°C.
-
Agonist and Stimulator Addition: Add 50 µL of assay buffer containing varying concentrations of sumanirole (e.g., 0.1 nM to 10 µM) and a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the sumanirole concentration. Determine the EC50 value from the resulting dose-response curve using non-linear regression.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the D2 receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of sumanirole in stimulating [35S]GTPγS binding.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2.
-
96-well plates.
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare a membrane suspension in assay buffer. Prepare solutions of [35S]GTPγS, GDP, and varying concentrations of sumanirole.
-
Assay Setup: In a 96-well plate, combine the membrane suspension, GDP (to a final concentration of ~10 µM), and varying concentrations of sumanirole.
-
Initiation of Reaction: Start the reaction by adding [35S]GTPγS (to a final concentration of ~0.1-0.5 nM).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Alternatively, if using SPA beads, the signal can be read directly in a scintillation counter without a separation step.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the sumanirole concentration to generate a dose-response curve and determine the EC50 and Emax values.
Clinical Studies Overview
Sumanirole has been investigated in clinical trials for both Parkinson's disease and restless legs syndrome.
Parkinson's Disease
-
Study Design: Phase III, randomized, double-blind, placebo-controlled, and active-comparator (ropinirole) studies were conducted in patients with both early and advanced Parkinson's disease.
-
Methodology: Patients were administered flexible doses of sumanirole, ropinirole (B1195838), or placebo. The primary efficacy endpoint was the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II (Activities of Daily Living) and III (Motor Examination) scores.
-
Results: Sumanirole was found to be effective in treating the signs and symptoms of early Parkinson's disease compared to placebo. In advanced Parkinson's disease, sumanirole was superior to placebo as an adjunctive therapy to levodopa. However, in a study comparing it to ropinirole in early PD, noninferiority was not demonstrated.
Restless Legs Syndrome (RLS)
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled, dose-response study was conducted in patients with idiopathic RLS.
-
Methodology: Patients received sumanirole at doses of 0.5, 1.0, 2.0, or 4.0 mg, or placebo. The primary efficacy endpoint was the mean change in the total score of the International Restless Legs Scale (IRLS-10). Secondary assessments included polysomnography (PSG).
-
Results: While treatment with sumanirole was well-tolerated, it did not show a statistically significant improvement in the IRLS-10 score compared to placebo at any dose. However, PSG variables, specifically periodic leg movements during sleep, showed a statistically significant dose-related improvement. The authors suggested that the doses tested may have been too low for a robust clinical effect in RLS.
Conclusion
This compound remains a cornerstone pharmacological tool for the selective investigation of dopamine D2 receptor function. Its high selectivity and full agonist properties have been instrumental in advancing our understanding of D2-mediated signaling and its role in motor control and neurological disorders. The detailed experimental protocols provided in this guide offer a practical framework for researchers to utilize sumanirole in their investigations. While clinical development did not lead to its approval as a therapeutic agent, the wealth of preclinical and clinical data generated continues to be of significant value to the scientific community.
References
- 1. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bivalent Ligands Based on the Sumanirole Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Sumanirole Maleate: A Technical Guide for Preclinical Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sumanirole maleate, a selective dopamine (B1211576) D2 receptor agonist, and its application in animal models of Parkinson's disease. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its evaluation.
Core Concepts: Mechanism of Action and Signaling Pathway
Sumanirole is a potent and highly selective full agonist for the dopamine D2 receptor subtype.[1] Its therapeutic potential in Parkinson's disease stems from its ability to mimic the action of dopamine in the brain, thereby compensating for the loss of dopaminergic neurons in the substantia nigra.
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, couple to Gαi/o proteins. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately influencing neuronal excitability and gene expression.
References
An In-depth Technical Guide to Sumanirole Maleate: Chemical Structure and Properties
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of Sumanirole (B131212) maleate (B1232345). It is intended for researchers, scientists, and professionals involved in drug development and neuroscience research. This document details the methodologies for key experiments and presents quantitative data in a structured format for ease of comparison.
Chemical Identity and Structure
Sumanirole is a potent and selective dopamine (B1211576) D2 receptor agonist.[1][2][3] Its chemical name is (5R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one. It is commonly supplied as a maleate salt.[4][5]
Table 1: Chemical Identifiers for Sumanirole Maleate
| Identifier | Value |
| IUPAC Name | (5R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (2Z)-2-butenedioate |
| Synonyms | PNU-95666, U-95666E |
| CAS Number | 179386-44-8 |
| Molecular Formula | C₁₁H₁₃N₃O · C₄H₄O₄ |
| Molecular Weight | 319.31 g/mol |
| SMILES | O=C1N(C--INVALID-LINK--C2)C3=C2C=CC=C3N1.O=C(O)/C=C\C(O)=O |
| InChI Key | VOJRMYBBPKNLLI-ORHWHDKWSA-N |
Physicochemical Properties
This compound is a white to beige powder. Its solubility and other physical characteristics are critical for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Powder |
| Color | White to beige |
| Melting Point | Not explicitly stated in search results. |
| Solubility | Water: 10 mg/mL (clear solution), Soluble to 100 mM. DMSO: 16 mg/mL, Soluble to 100 mM. |
| Optical Activity | [α]/D -22 to -32° (c = 1 in H₂O) |
| pKa | Not explicitly stated in search results. |
| Purity | ≥98% (by HPLC) |
| Storage | Store at -20°C, desiccated |
Pharmacological Properties
Sumanirole is a high-affinity dopamine D2 receptor agonist with notable selectivity over other dopamine receptor subtypes. This selectivity is a key feature of its pharmacological profile.
Table 3: Pharmacological Data for Sumanirole
| Parameter | Receptor | Value (nM) |
| Binding Affinity (Ki) | D2 | 9.0 |
| D3 | 1940 | |
| D4 | >2190 | |
| D1 | >7140 | |
| Functional Potency (EC₅₀) | D2 | 17 - 75 |
Experimental Protocols
This section outlines the general methodologies for key experiments related to the characterization of this compound.
Synthesis of Sumanirole
While a detailed step-by-step synthesis protocol for Sumanirole is not publicly available in the provided search results, the literature indicates that it can be synthesized from quinoline (B57606) precursors. The synthesis involves the formation of the imidazo[4,5,1-ij]quinolin-2(1H)-one core structure and the introduction of the (R)-methylamino group at the 5-position. The synthesis of analogues often involves protection and deprotection steps of the amine and amide functionalities to achieve selective alkylation.
Purity Analysis by HPLC
The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC).
Workflow for HPLC Purity Analysis
A general Reverse-Phase HPLC (RP-HPLC) method would involve:
-
Column: A C18 stationary phase.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with trifluoroacetic acid).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Quantification: The percentage purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.
Determination of Physicochemical Properties
The melting point can be determined using a capillary melting point apparatus.
Workflow for Melting Point Determination
The procedure involves packing a small amount of the powdered sample into a capillary tube, placing it in a melting point apparatus, and heating it gradually while observing the sample. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Workflow for pKa Determination
This method involves dissolving the compound in a suitable solvent and titrating it with a standardized solution of an acid or base. The pH of the solution is measured after each addition of the titrant, and the data is used to construct a titration curve. The pKa value corresponds to the pH at the half-equivalence point.
Pharmacological Assays
This assay is used to determine the binding affinity (Ki) of Sumanirole for dopamine receptors.
Workflow for Radioligand Binding Assay
The assay measures the ability of unlabeled Sumanirole to compete with a radiolabeled ligand for binding to the D2 receptor. The concentration of Sumanirole that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Ki.
This functional assay measures the effect of Sumanirole on the downstream signaling of the D2 receptor.
Workflow for cAMP Accumulation Assay
Since the D2 receptor is a Gi-coupled receptor, its activation by an agonist like Sumanirole inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, cells are typically stimulated with forskolin to increase basal cAMP levels, and the ability of Sumanirole to reduce these levels is measured.
Mechanism of Action and Signaling Pathways
Sumanirole exerts its effects by acting as an agonist at the dopamine D2 receptor. The activation of the D2 receptor, a G protein-coupled receptor (GPCR), initiates intracellular signaling cascades.
G Protein-Dependent Signaling
The canonical signaling pathway for the D2 receptor involves coupling to inhibitory G proteins (Gi/o).
Dopamine D2 Receptor G Protein-Dependent Signaling Pathway
Upon binding of Sumanirole, the D2 receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase. This reduces the conversion of ATP to cAMP, thereby lowering intracellular cAMP levels and decreasing the activity of protein kinase A (PKA).
β-Arrestin-Dependent Signaling
In addition to G protein-mediated signaling, GPCRs like the D2 receptor can also signal through β-arrestin pathways.
Dopamine D2 Receptor β-Arrestin Recruitment
Agonist binding can lead to the phosphorylation of the D2 receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. Assays such as Bioluminescence Resonance Energy Transfer (BRET) can be used to study the recruitment of β-arrestin to the D2 receptor.
References
- 1. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of the dopamine D2 agonist sumanirole on prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Sumanirole Maleate: A Technical Guide to Solubility in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of sumanirole (B131212) maleate (B1232345) in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. This document consolidates available data, presents detailed experimental protocols for solubility determination, and visualizes the relevant biological signaling pathway and experimental workflows.
Core Data Presentation: Solubility of Sumanirole Maleate
The solubility of this compound in DMSO and water has been reported across various sources. The following tables summarize the quantitative solubility data for easy comparison.
Table 1: Solubility of this compound in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Method/Notes | Source(s) |
| 50 | 156.59 | Requires ultrasonic agitation | [1] |
| 16 | - | - | [2][3] |
| 31.93 | 100 | - | |
| - | 20 | - | [4] |
| - | 100 | - |
Table 2: Solubility of this compound in Water
| Concentration (mg/mL) | Molar Concentration (mM) | Method/Notes | Source(s) |
| 10 | 31.32 | Requires ultrasonic agitation | |
| - | 100 | - | |
| 10 | - | Clear solution | |
| 31.93 | 100 | - |
Table 3: Solubility of this compound in other relevant solvents
| Solvent | Concentration (mg/mL) | Source(s) |
| PBS (pH 7.2) | 5 | |
| DMF | 12.5 | |
| 1 M HCl | - (100 mM) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying solubility data. Below are established protocols for determining drug solubility.
General Protocol for Determining Aqueous and DMSO Solubility
This protocol outlines a common method for assessing the solubility of a compound like this compound.
1. Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a known volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Use of ultrasonic agitation may be necessary to achieve complete dissolution.
2. Aqueous Solubility Determination (Kinetic Method):
-
Prepare a series of dilutions from the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.
-
Typically, an aliquot of the DMSO stock is added to the buffer, resulting in a final DMSO concentration that is low enough not to significantly impact the aqueous solubility (e.g., <1%).
-
The solutions are shaken or agitated for a set period (e.g., 1.5-2 hours) at a controlled temperature.
-
Following agitation, the samples are filtered to remove any undissolved precipitate.
-
The concentration of the dissolved compound in the filtrate is then quantified using an analytical method such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
3. Shake-Flask Method (Thermodynamic Solubility):
-
Add an excess amount of this compound powder to a known volume of the solvent (water or DMSO) in a sealed flask.
-
The flask is then agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
After reaching equilibrium, the solution is filtered to remove the excess solid.
-
The concentration of this compound in the filtrate is then determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy. This concentration represents the thermodynamic solubility.
Mandatory Visualizations
Signaling Pathway of Sumanirole
Sumanirole is a selective agonist for the dopamine (B1211576) D2 receptor. D2-like receptors, including D2, D3, and D4, are G-protein coupled receptors that signal through the Gαi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Sumanirole's activation of the D2 receptor signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: A generalized workflow for experimental solubility determination.
References
The Discovery and Synthesis of Sumanirole Maleate: A Technical Guide
Introduction
Sumanirole (B131212) (formerly PNU-95666E) is a potent and highly selective full agonist for the dopamine (B1211576) D2 receptor.[1] Developed initially for the treatment of Parkinson's disease and restless legs syndrome, it was the first compound identified to exhibit such high selectivity for the D2 subtype over other dopamine receptors.[1] While its clinical development was ultimately discontinued (B1498344) by Pfizer in 2004 due to failing to demonstrate sufficient differentiation from existing therapies, Sumanirole remains a valuable tool in neuroscience research for elucidating the specific roles of D2 receptor-mediated signaling pathways.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological properties of Sumanirole maleate.
Discovery and Development
Sumanirole, chemically known as (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, was identified as a novel compound with a unique pharmacological profile.[2] Its key characteristic is its high affinity and more than 200-fold selectivity for the dopamine D2 receptor compared to D1, D3, and D4 subtypes.[3] This selectivity offered the potential for a more targeted therapeutic approach with fewer off-target effects.
The development of Sumanirole progressed to Phase III clinical trials for early Parkinson's disease. Studies compared its efficacy and safety against both placebo and the established dopamine agonist ropinirole (B1195838). While Sumanirole demonstrated effectiveness compared to placebo, it did not show non-inferiority to ropinirole in treating the signs and symptoms of early Parkinson's disease. Similarly, in Phase II trials for restless legs syndrome, Sumanirole did not show a statistically significant improvement in the primary endpoint compared to placebo, although it was well-tolerated. These clinical findings ultimately led to the cessation of its development for these indications.
Mechanism of Action
Sumanirole exerts its pharmacological effects by acting as a full agonist at the dopamine D2 receptor. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of inhibitory G proteins. Upon binding of Sumanirole, the D2 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein.
The activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins. The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to a reduction in the activity of protein kinase A (PKA) and subsequent alterations in gene expression and cellular function.
The Gβγ subunit can also directly modulate the activity of various ion channels, most notably G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal excitability.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Binding Affinity and Functional Potency of Sumanirole
| Parameter | Receptor | Value | Species | Reference |
| Ki (nM) | Dopamine D2 | 9.0 | Human | |
| Dopamine D3 | 1940 | Human | ||
| Dopamine D4 | >2190 | Human | ||
| Dopamine D1 | >7140 | Human | ||
| EC50 (nM) | Dopamine D2 | 17 - 75 | Cell-based assays | |
| ED50 | Dopamine D2 | ~46 nM | - |
Table 2: In Vivo Pharmacological Effects of Sumanirole in Rats
| Effect | Parameter | Value | Route of Administration | Reference |
| Elevation of striatal acetylcholine (B1216132) levels | ED50 | 12.1 µmol/kg | i.p. | |
| Decrease in plasma prolactin levels | ED50 | 2.3 µmol/kg | i.v. | |
| Depression of dopamine neuron firing rates | ED50 | 2.3 µmol/kg | i.v. |
Experimental Protocols
Synthesis of Sumanirole
A more practical and scalable synthesis has also been developed, starting from 8-hydroxyquinoline. This route involves the elaboration of the basic skeleton to a key tricyclic intermediate. Further steps lead to a 1,2-amino alcohol, which is then converted to an aziridine (B145994). Finally, a dissolving metal reduction is employed to open the aziridine ring and remove protecting groups, yielding Sumanirole.
In Vitro Pharmacology Assays
1. Dopamine D2 Receptor Binding Assay ([3H]spiperone Competition)
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand, [3H]spiperone.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).
-
[3H]spiperone (radioligand).
-
Test compound (Sumanirole).
-
Non-specific binding control (e.g., (+)-butaclamol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
To each well of a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound (Sumanirole) or vehicle.
-
For the determination of non-specific binding, add a high concentration of a non-labeled competitor (e.g., (+)-butaclamol).
-
Initiate the binding reaction by adding a fixed concentration of [3H]spiperone to each well.
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
2. Dopamine D2 Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of a test compound to act as an agonist at the D2 receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (Sumanirole).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium.
-
96-well plates.
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells with varying concentrations of the test compound (Sumanirole) or vehicle.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specific time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of the test compound and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway Activated by Sumanirole.
Caption: Simplified Workflow for the Practical Synthesis of Sumanirole.
Caption: Development Timeline of Sumanirole.
References
- 1. The effects of the dopamine D2 agonist sumanirole on prepulse inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Bivalent Ligands Based on the Sumanirole Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Sumanirole Maleate: A Technical Guide to its Application in Elucidating Dopamine D2 Receptor Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole (B131212) maleate (B1232345), chemically known as (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Z)-2-butenedioate, is a potent and highly selective full agonist for the dopamine (B1211576) D2 receptor.[1][2] Although initially developed for the treatment of Parkinson's disease and restless legs syndrome, it was never clinically approved.[1][3] However, its high selectivity for the D2 receptor subtype over other dopamine receptors (D1, D3, D4) makes it an invaluable pharmacological tool for in vitro and in vivo studies aimed at dissecting the intricate mechanisms of D2 receptor signaling and function.[4] This technical guide provides a comprehensive overview of sumanirole maleate, its pharmacological profile, and its application in studying D2-linked mechanisms, complete with quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.
Physicochemical Properties and Formulation
This compound is a white to beige powder with good solubility in water and DMSO. This facilitates its use in a variety of experimental settings, from cell culture to animal studies.
| Property | Value | Reference |
| Molecular Weight | 319.31 g/mol | |
| Formula | C11H13N3O · C4H4O4 | |
| CAS Number | 179386-44-8 | |
| Solubility | Water: up to 100 mMDMSO: up to 100 mM | |
| Purity | ≥98% (HPLC) | |
| Storage | -20°C, desiccated |
Mechanism of Action and In Vitro Pharmacology
Sumanirole acts as a full agonist at the dopamine D2 receptor. Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of these receptors by an agonist like sumanirole initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Dopamine D2 Receptor Signaling Pathway
The binding of sumanirole to the D2 receptor triggers a conformational change, leading to the activation of the associated Gi/o protein. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.
Caption: Sumanirole-activated D2 receptor signaling cascade.
Receptor Binding Affinity and Selectivity
Sumanirole exhibits high affinity and remarkable selectivity for the D2 receptor. Radioligand binding assays have consistently demonstrated its preference for D2 over other dopamine receptor subtypes.
| Receptor Subtype | Ki (nM) - Study 1 | Ki (nM) - Study 2 |
| D2 | 9.0 | 17.1 |
| D3 | 1940 | 546 |
| D4 | >2190 | - |
| D1 | >7140 | - |
| Data from Tocris Bioscience and R&D Systems. |
Functional Potency
In cell-based functional assays, sumanirole acts as a fully efficacious agonist, potently stimulating D2 receptor-mediated responses.
| Assay | EC50 (nM) |
| cAMP Accumulation Inhibition | 17 - 75 |
| D2 Receptor-Stimulated Mitogenesis | 4.6 |
| Data from various cell-based assays. |
Biased Agonism
Recent studies have highlighted that sumanirole can act as a biased agonist. It shows a preference for activating the G protein-dependent signaling pathway (cAMP inhibition) over the β-arrestin recruitment pathway. This property makes it a valuable tool for investigating the differential physiological roles of these two pathways downstream of D2 receptor activation.
Caption: Biased agonism of sumanirole at the D2 receptor.
In Vivo Pharmacology and Applications
Sumanirole's high D2 selectivity translates to specific and measurable effects in animal models, making it an excellent tool for probing the in vivo functions of D2 receptors.
Key In Vivo Effects
-
Decreased Prolactin Levels: Sumanirole dose-dependently decreases plasma prolactin levels, a classic physiological response mediated by D2 receptor activation in the pituitary gland.
-
Depressed Dopamine Neuron Firing: It depresses the firing rates of dopamine neurons in the substantia nigra pars compacta.
-
Locomotor Stimulation: In animal models of Parkinson's disease, such as reserpinized or 6-hydroxydopamine-lesioned rats, sumanirole potently stimulates locomotor activity and induces rotational behavior.
-
Modulation of Prepulse Inhibition (PPI): Sumanirole has been shown to decrease PPI at longer prepulse intervals and increase it at shorter intervals in rats, an effect that can be blocked by a D2 antagonist, confirming its D2-mediated action in this behavioral paradigm.
| In Vivo Model/Assay | Effect of Sumanirole | ED50 |
| Rat Striatal Acetylcholine Levels | Full agonist for elevation | 12.1 µmol/kg i.p. |
| Rat Plasma Prolactin Levels | Dose-dependent decrease | - |
| Rat Substantia Nigra Dopamine Neuron Firing | Depression of firing rates | 2.3 µmol/kg i.v. |
| Reserpinized Rat Locomotion | Significant increase in horizontal activity | ≥12.5 µmol/kg s.c. |
| 6-OHDA-Lesioned Rat Rotation | Profound, sustained rotational behavior | - |
| Data from McCall et al. (2005). |
Experimental Protocols
In Vitro: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of sumanirole for dopamine receptor subtypes.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (D1, D2, D3, D4).
-
Radioligand (e.g., [3H]-spiperone for D2, D3, D4; [3H]-SCH23390 for D1).
-
This compound solutions of varying concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In assay tubes, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and either buffer (for total binding), a saturating concentration of a non-labeled antagonist (for non-specific binding), or varying concentrations of sumanirole.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of sumanirole, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
In Vivo: Microdialysis in Freely Moving Rats
Objective: To measure the effect of sumanirole on extracellular levels of neurotransmitters (e.g., dopamine, acetylcholine) in specific brain regions.
Materials:
-
Adult male rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Surgical instruments.
-
Infusion pumps.
-
Fraction collector.
-
HPLC system with electrochemical or fluorescence detection.
-
This compound solution for administration (e.g., subcutaneous).
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum).
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
Administer this compound to the rat.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC.
-
Express the results as a percentage change from the baseline levels.
Conclusion
This compound's high selectivity and full agonist activity at the dopamine D2 receptor, coupled with its biased agonistic properties, establish it as a critical tool for neuropharmacological research. Its utility spans from fundamental in vitro characterization of D2 receptor signaling pathways to complex in vivo studies of behavior and neurochemistry. The data and protocols presented in this guide underscore the importance of sumanirole in advancing our understanding of D2-linked mechanisms in both health and disease, providing a solid foundation for researchers and drug development professionals in the field. Although its clinical development was discontinued, sumanirole's contribution to basic science remains significant.
References
- 1. Sumanirole - Wikipedia [en.wikipedia.org]
- 2. This compound = 98 HPLC 179386-44-8 [sigmaaldrich.com]
- 3. Novel Bivalent Ligands Based on the Sumanirole Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Sumanirole Maleate: Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole (B131212) maleate (B1232345) is a potent and selective dopamine (B1211576) D2 receptor agonist.[1][2] Its high affinity and selectivity for the D2 receptor make it a valuable pharmacological tool for investigating the role of this receptor subtype in various physiological and pathological processes in the central nervous system. In preclinical rodent models, sumanirole has been utilized to study conditions such as Parkinson's disease and for antipsychotic drug screening.[1][3] These application notes provide a comprehensive overview of the in vivo dosages, experimental protocols, and underlying signaling pathways related to the use of sumanirole maleate in rodent research.
Data Presentation: this compound Dosage in Rodent Studies
The following tables summarize the effective doses of this compound administered through various routes in rats and mice for different in vivo applications.
Table 1: this compound Dosage in Rat Studies
| Application | Rat Strain | Administration Route | Dosage Range / ED50 | Observed Effect | Reference |
| Neurochemical Modulation | Not Specified | Intraperitoneal (i.p.) | ED50 = 12.1 µmol/kg | Elevation of striatal acetylcholine (B1216132) levels. | [1] |
| Neuroendocrine Regulation | Not Specified | Subcutaneous (s.c.) | Dose-dependent | Decrease in plasma prolactin levels. | |
| Electrophysiology | Not Specified | Intravenous (i.v.) | ED50 = 2.3 µmol/kg | Depression of dopamine neuron firing rates in the substantia nigra pars compacta. | |
| Parkinson's Disease Model (Drug-induced akinesia) | Reserpinized, α-methyl-para-tyrosine-treated | Subcutaneous (s.c.) | ≥12.5 µmol/kg | Significant and sustained increase in horizontal locomotor activity. | |
| Parkinson's Disease Model (6-OHDA lesion) | 6-hydroxydopamine-lesioned | Not Specified | Not Specified | Profound and sustained contralateral rotational behavior. | |
| Sensorimotor Gating (Prepulse Inhibition) | Sprague Dawley | Subcutaneous (s.c.) | 0.3 - 3.0 mg/kg | Dose-dependent disruption of prepulse inhibition. |
Table 2: this compound Dosage in Mouse Studies
| Application | Mouse Strain | Administration Route | Dosage Range | Observed Effect | Reference |
| Drug Discrimination | Not Specified | Intraperitoneal (i.p.) | 0.32 - 10.0 mg/kg | Tested for substitution in cocaine-trained mice; did not fully substitute for cocaine. | |
| Locomotor Activity | Not Specified | Not Specified | Not Specified | Sumanirole can influence locomotor activity, often in a dose-dependent manner. |
Signaling Pathway of Sumanirole at the D2 Receptor
Sumanirole exerts its effects by acting as an agonist at the dopamine D2 receptor. D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of the D2 receptor by sumanirole initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Downstream of this, the βγ subunits of the dissociated G-protein can modulate the activity of various ion channels, notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type calcium channels and the sodium leak channel NALCN. This collective action generally leads to a reduction in neuronal excitability.
Experimental Protocols
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease in Rats
This protocol describes the creation of a unilateral lesion of the nigrostriatal dopamine pathway, a widely used model to study Parkinson's disease motor deficits and to test the efficacy of antiparkinsonian drugs like sumanirole.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid solution (0.02% in sterile saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
-
Suturing materials
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm.
-
6-OHDA Preparation: Immediately before use, dissolve 6-OHDA in the cold ascorbic acid-saline solution to a final concentration of 2-4 mg/mL. Protect the solution from light.
-
Stereotaxic Injection: Lower the Hamilton syringe needle to the target coordinates. For an MFB lesion, the dorsoventral (DV) coordinate is typically -8.0 mm from the dura.
-
Inject the 6-OHDA solution (e.g., 4 µL) at a slow and steady rate (e.g., 1 µL/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow up the injection tract.
-
Slowly withdraw the needle.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and easy access to food and water.
-
Behavioral Assessment: Allow at least 2-3 weeks for the lesion to fully develop before behavioral testing. The efficacy of the lesion can be confirmed by testing for rotational behavior induced by a dopamine agonist like apomorphine (B128758) (contralateral rotations) or a dopamine-releasing agent like amphetamine (ipsilateral rotations). Sumanirole can then be administered to assess its ability to induce contralateral rotations.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Rats
PPI is a measure of sensorimotor gating, and its disruption is a model for information-processing deficits observed in schizophrenia. Dopamine agonists like sumanirole are known to disrupt PPI.
Materials:
-
Male Sprague-Dawley rats (225-250 g)
-
Startle response measurement system (e.g., SR-LAB, San Diego Instruments)
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Animal Acclimation: Handle the rats for several days before testing to reduce stress.
-
Drug Administration: Administer sumanirole (e.g., 0.3, 1.0, 3.0 mg/kg, s.c.) or vehicle 15 minutes prior to placing the animal in the startle chamber.
-
Test Session:
-
Place the rat in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 70 dB).
-
The session consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval (average 15 s).
-
Trial Types:
-
Pulse-alone trials: A loud startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-pulse trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 3-15 dB above background, 20 ms duration). The lead time between the onset of the prepulse and the onset of the pulse is typically 100 ms.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the motor response within a defined time window after the startling stimulus.
-
PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100 ]
-
Compare the %PPI between sumanirole-treated and vehicle-treated groups.
-
Conclusion
This compound is a critical tool for the in vivo investigation of dopamine D2 receptor function in rodents. The provided dosage tables and detailed experimental protocols for key applications offer a foundation for researchers to design and execute robust studies. Understanding the underlying D2 receptor signaling pathway is essential for interpreting the behavioral and physiological outcomes observed following sumanirole administration. These notes are intended to facilitate the effective use of sumanirole in advancing our understanding of dopamine-related neurological and psychiatric disorders.
References
- 1. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of the dopamine D2 agonist sumanirole on prepulse inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Sumanirole Maleate Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole maleate (B1232345) is a potent and highly selective dopamine (B1211576) D2 receptor agonist.[1][2] Its utility in neuroscience research, particularly in studies related to Parkinson's disease and other neurological disorders, necessitates the accurate and sterile preparation of stock solutions for in vitro cell culture experiments.[3] This document provides a detailed protocol for the preparation, sterilization, and storage of Sumanirole maleate stock solutions to ensure reproducibility and maintain cell culture integrity. Sumanirole acts as a full agonist at D2 receptors, with EC50 values in the nanomolar range, making precise concentration crucial for experimental outcomes.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is fundamental to preparing accurate stock solutions.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₃N₃O · C₄H₄O₄ | |
| Molecular Weight | 319.31 g/mol | |
| Appearance | White to beige powder | |
| Solubility in Water | Up to 100 mM | |
| Solubility in DMSO | Up to 100 mM | |
| Purity | ≥98% (HPLC) |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filters (PTFE or nylon for DMSO-based solutions)
-
Sterile syringes
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
-
Pre-dissolution Preparation:
-
Bring the this compound powder to room temperature before opening the vial to prevent condensation.
-
In a sterile environment, such as a laminar flow hood, weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.193 mg of this compound.
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 319.31 g/mol = 3.193 mg
-
-
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube.
-
Add the calculated volume of anhydrous, cell culture grade DMSO. For a 10 mM solution, add 1 mL of DMSO for every 3.193 mg of this compound.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization:
-
To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm DMSO-compatible sterile syringe filter (e.g., PTFE or nylon) into a new sterile tube. This step is critical to prevent microbial contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When stored as a powder at -20°C, this compound is stable for at least 3 years.
-
Protocol for Diluting Stock Solution to Working Concentrations
This protocol outlines the steps for diluting the stock solution to the desired working concentration for treating cells in culture.
-
Thawing:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Intermediate Dilution (Recommended):
-
For achieving low final concentrations, it is recommended to perform an intermediate dilution of the stock solution in fresh, pre-warmed complete cell culture medium. For instance, dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution. This method improves accuracy.
-
-
Final Dilution:
-
Use the intermediate solution to prepare your final working concentrations. For example, to achieve a final concentration of 1 µM in a 6-well plate with 2 mL of media per well, add 20 µL of the 100 µM intermediate solution to each well.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Visualization of Key Processes
This compound Stock Solution Preparation Workflow
References
- 1. This compound | CAS:179386-44-8 | Dopamine D2 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of a selective dopamine D2 receptor agonist on behavioral and pathological outcome in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracranial Injection of Sumanirole Maleate in Rats
Introduction
Sumanirole is a potent and highly selective full agonist for the dopamine (B1211576) D2 receptor.[1][2][3] Its selectivity makes it a valuable research tool for investigating the specific roles of D2 receptor-mediated signaling in various neurological processes and disorders, such as Parkinson's disease.[1][2] Intracranial injection allows for the direct administration of Sumanirole into specific brain regions, bypassing the blood-brain barrier and enabling the study of its localized effects on neural circuits and behavior. These application notes provide a detailed protocol for the stereotaxic intracranial injection of Sumanirole maleate (B1232345) in rats, targeting key brain regions rich in D2 receptors, such as the nucleus accumbens and striatum.
Mechanism of Action and Signaling Pathway
Sumanirole exerts its effects by binding to and activating dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). D2 receptors are primarily coupled to the Gi/o class of G proteins. Activation of the D2 receptor by an agonist like Sumanirole initiates a signaling cascade that primarily inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream target proteins. This canonical pathway ultimately influences neuronal excitability, gene expression, and synaptic plasticity.
Beyond the canonical G protein-dependent pathway, D2 receptors can also signal through a non-canonical pathway involving β-arrestin2 (βarr2). This can lead to the scaffolding of different signaling molecules and further diversify the cellular response to D2 receptor activation.
Figure 1: Sumanirole Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Sumanirole maleate
-
Sterile 0.9% physiological saline
-
Anesthetic (e.g., isoflurane (B1672236), or a ketamine/xylazine mixture)
-
Analgesic (e.g., buprenorphine, meloxicam)
-
Local anesthetic (e.g., lidocaine)
-
Betadine or other surgical scrub
-
70% ethanol
-
Sterile ophthalmic ointment
-
Dental acrylic/cement
-
Jeweler's screws
Equipment
-
Stereotaxic apparatus for rats
-
Anesthesia machine with vaporizer (if using isoflurane)
-
Induction chamber
-
Heating pad
-
Micro-syringe pump
-
Hamilton syringe (10 µL) with a 33-gauge injector cannula
-
Surgical instruments (scalpel, forceps, retractors, bone scraper, hemostats)
-
Cranial drill with fine drill bits
-
Suturing material or wound clips
Drug Preparation
This compound is soluble in water and physiological saline. For intracranial administration, dissolve this compound in sterile 0.9% physiological saline to the desired concentration. A study has reported using doses of 5 or 10 µg per injection, dissolved in a volume of 0.25 µL.
Table 1: Drug Preparation
| Parameter | Value | Reference |
|---|---|---|
| Compound | This compound | |
| Vehicle | Sterile 0.9% physiological saline | |
| Reported Doses | 5 µg, 10 µg | |
| Injection Volume | 0.25 µL per hemisphere |
| Infusion Rate | ~0.2 µL/min (calculated from 0.25 µL over 75s) | |
Surgical Procedure: Stereotaxic Intracranial Injection
The following protocol outlines the steps for performing a stereotaxic intracranial injection of this compound in rats. All procedures should be conducted under aseptic conditions.
-
Anesthesia and Analgesia: Anesthetize the rat using an appropriate method, such as isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail. Administer a pre-surgical analgesic as per your institution's approved animal care protocol.
-
Animal Preparation: Once the rat is in a deep surgical plane of anesthesia (confirmed by a lack of pedal withdrawal reflex), apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and secure the rat in the stereotaxic frame, ensuring the head is level between bregma and lambda. Clean the surgical area with a surgical scrub like Betadine, followed by 70% ethanol. A local anesthetic can be applied to the incision site.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Use a bone scraper or sterile cotton swabs to clean the skull surface and visualize the cranial sutures, particularly bregma. Determine the stereotaxic coordinates for the target brain region (see Table 2). Use the cranial drill to create a small burr hole over the target injection site, being careful not to damage the underlying dura mater.
-
Intracranial Injection:
-
Lower the injector cannula, attached to the Hamilton syringe and mounted on the stereotaxic arm, to the calculated dorsal-ventral (DV) coordinate for the target brain region.
-
Infuse the prepared Sumanirole solution at a slow and controlled rate (e.g., ~0.2 µL/min) using the micro-syringe pump.
-
After the infusion is complete, leave the cannula in place for an additional 2-3 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the cannula from the brain.
-
-
Post-Surgical Care: Suture the incision or close it with wound clips. Administer post-operative analgesics as required. Place the rat in a clean cage on a heating pad for recovery and monitor it closely until it is fully ambulatory.
Table 2: Stereotaxic Coordinates for Target Brain Regions in Rats (relative to Bregma)
| Brain Region | Anterior-Posterior (AP) | Medial-Lateral (ML) | Dorsal-Ventral (DV) | Reference |
|---|---|---|---|---|
| Nucleus Accumbens Core | +1.7 mm | ±1.8 mm | -7.1 mm | |
| Nucleus Accumbens Shell | +1.7 mm | ±0.8 mm | -7.4 mm | |
| Dorsolateral Striatum | +0.2 mm | ±3.2 mm | -5.0 mm to -6.25 mm |
| Dorsomedial Striatum | +1.7 mm | ±1.8 mm | -5.1 mm | |
Note: These coordinates are approximate and may need to be adjusted based on the specific rat strain, age, and weight. It is recommended to perform histological verification of the injection site post-experiment.
Figure 2: Intracranial Injection Workflow.
Data Interpretation and Validation
To confirm the accurate placement of the intracranial injection, histological analysis is essential. Following the completion of behavioral or neurochemical experiments, animals should be euthanized, and their brains collected. Brain tissue can be sectioned and stained (e.g., with Cresyl Violet) to visualize the cannula track and confirm that the injection was delivered to the intended target region. This validation step is crucial for the accurate interpretation of experimental results.
References
Application Notes and Protocols for Sumanirole Maleate in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole maleate (B1232345) is a potent and highly selective full agonist for the dopamine (B1211576) D2 receptor.[1] Its selectivity makes it an invaluable tool in behavioral neuroscience research for dissecting the role of D2 receptor signaling in various physiological and pathological processes. These application notes provide detailed protocols for utilizing Sumanirole maleate in key behavioral assays, along with quantitative data to guide experimental design and interpretation.
Mechanism of Action
Sumanirole acts as a full agonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[2] Activation of the D2 receptor by Sumanirole leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, D2 receptor activation can modulate various downstream effectors through Gβγ subunit signaling and can also engage β-arrestin pathways, which are involved in receptor desensitization and G-protein-independent signaling.[4][5]
Data Presentation
The following tables summarize quantitative data for this compound in various in vitro and in vivo assays.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor | Species | Value | Reference |
| Ki | D2 | Human | 9.0 nM | |
| D3 | Human | 1940 nM | ||
| D4 | Human | >2190 nM | ||
| D1 | Human | >7140 nM | ||
| EC50 | D2 | - | 17 - 75 nM |
Table 2: In Vivo Efficacy in Animal Models
| Assay | Animal Model | Species | Endpoint | ED50 / Effective Dose | Route | Reference |
| Locomotor Activity | Reserpinized, α-MPT-treated | Rat | Increased horizontal activity | ≥12.5 µmol/kg | s.c. | |
| Rotational Behavior | 6-OHDA-lesioned | Rat | Contralateral rotations | - | - | |
| Drug Discrimination | - | Rat | Substitution for training dose | - | - | |
| Striatal Acetylcholine | - | Rat | Elevation | 12.1 µmol/kg | i.p. | |
| Plasma Prolactin | - | Rat | Decrease | 2.3 µmol/kg | i.v. |
Experimental Protocols
Locomotor Activity Assay in a Reserpine-Treated Rat Model of Parkinsonism
This protocol is designed to assess the ability of Sumanirole to reverse the profound akinesia induced by dopamine depletion.
Materials:
-
This compound
-
Reserpine
-
α-methyl-p-tyrosine (α-MPT)
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Locomotor activity chambers equipped with infrared beams
-
Standard laboratory equipment for injections
Procedure:
-
Animal Habituation: Acclimatize rats to the laboratory environment for at least one week. Habituate the animals to the locomotor activity chambers for 30-60 minutes for 2-3 days prior to the experiment.
-
Dopamine Depletion:
-
Administer reserpine (e.g., 2 mg/kg, i.p.) to deplete vesicular monoamine stores.
-
18-24 hours after reserpine administration, administer α-MPT (e.g., 100 mg/kg, i.p.) to inhibit catecholamine synthesis. This combination produces a profound and lasting state of akinesia.
-
-
Sumanirole Administration:
-
Approximately 1 hour after α-MPT injection, administer this compound subcutaneously (s.c.) at the desired doses (e.g., dose range of 1-30 µmol/kg). A vehicle control group should be included.
-
-
Locomotor Activity Recording:
-
Immediately after Sumanirole or vehicle administration, place the rats individually into the locomotor activity chambers.
-
Record locomotor activity for a period of 2-3 hours. Key parameters to measure include horizontal activity (distance traveled, ambulatory counts) and vertical activity (rearing counts).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 10-minute intervals) to assess the time course of Sumanirole's effects.
-
Compare the total activity counts between the Sumanirole-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Rotational Behavior Assay in a Unilateral 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model
This assay is a classic model for assessing the in vivo activity of dopamine agonists in a model of Parkinson's disease.
Materials:
-
This compound
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Desipramine (B1205290) hydrochloride
-
Apomorphine (B128758) hydrochloride
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Automated rotometer system or observation chambers
-
Standard surgical and injection equipment
Procedure:
-
Unilateral 6-OHDA Lesioning:
-
Pre-treat rats with desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Prepare a solution of 6-OHDA (e.g., 8 µg in 2 µl of 0.02% ascorbic acid in saline).
-
Inject the 6-OHDA solution unilaterally into the medial forebrain bundle (MFB) at appropriate stereotaxic coordinates.
-
Allow the animals to recover for at least 2-3 weeks.
-
-
Lesion Validation:
-
Validate the extent of the dopamine lesion by challenging the rats with a non-selective dopamine agonist, such as apomorphine (e.g., 0.5 mg/kg, s.c.).
-
Rats exhibiting a robust contralateral (away from the lesioned side) rotational behavior (e.g., >60 full turns in 30 minutes) are considered to have a successful lesion and are selected for further testing.
-
-
Sumanirole Testing:
-
On the test day, administer this compound or vehicle to the lesioned rats.
-
Immediately place the animals in the rotometer bowls.
-
Record the number of full contralateral rotations in time bins (e.g., 5 or 10 minutes) for a period of 90-120 minutes.
-
-
Data Analysis:
-
Analyze the time course of the rotational behavior.
-
Calculate the total number of rotations for each treatment group and compare them using appropriate statistical methods.
-
Drug Discrimination Assay
This assay assesses the interoceptive (subjective) effects of Sumanirole and can be used to determine if it shares discriminative stimulus properties with other drugs.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Rats (e.g., Sprague-Dawley)
-
Standard two-lever operant conditioning chambers
-
Food pellets or other reinforcers
Procedure:
-
Training:
-
Rats are typically food-deprived to motivate lever pressing.
-
Train the rats to press one lever ("drug lever") for a food reward following an injection of Sumanirole (e.g., 1.0 mg/kg, i.p.) and a second lever ("vehicle lever") for a food reward following a vehicle injection.
-
Training sessions are conducted daily, with the drug and vehicle conditions alternating.
-
Training continues until the rats reliably press the correct lever based on the injection they received (e.g., >80% accuracy).
-
-
Substitution Testing:
-
Once the discrimination is established, test sessions are conducted to evaluate whether other drugs substitute for the Sumanirole cue.
-
Administer a test drug at various doses and record the percentage of responses on the Sumanirole-appropriate lever.
-
Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.
-
-
Antagonism Testing:
-
To confirm the receptor mechanism, pre-treat the animals with a dopamine D2 receptor antagonist (e.g., L-741,626) prior to the administration of the training dose of Sumanirole.
-
A blockade of the discriminative stimulus effects of Sumanirole (i.e., a shift to vehicle-appropriate responding) would confirm the involvement of D2 receptors.
-
-
Data Analysis:
-
Generate dose-response curves for substitution tests.
-
Calculate ED50 values for drugs that fully substitute for Sumanirole.
-
Analyze antagonist data to determine the degree of blockade.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the role of the dopamine D2 receptor in the central nervous system. The detailed protocols and compiled data provided in these application notes offer a comprehensive guide for researchers to effectively utilize Sumanirole in behavioral neuroscience assays. Proper experimental design and careful data interpretation are crucial for obtaining reliable and meaningful results.
References
- 1. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arrestin recruitment to dopamine D2 receptor mediates locomotion but not incentive motivation - PMC [pmc.ncbi.nlm.nih.gov]
Sumanirole Maleate: A Potent and Selective D2 Receptor Agonist for Pharmacological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole (B131212) maleate (B1232345) is a highly selective and potent agonist for the dopamine (B1211576) D2 receptor. Its significant selectivity for the D2 subtype over other dopamine receptor subtypes makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of D2 receptors.[1] These application notes provide comprehensive protocols for the use of Sumanirole maleate in fundamental D2 receptor research, including in vitro binding and functional assays, as well as in vivo behavioral models.
Sumanirole has been instrumental in studies related to Parkinson's disease, schizophrenia, and other neuropsychiatric disorders where dopamine D2 receptor dysfunction is implicated.[1][2] Its utility extends to differentiating the specific contributions of D2 receptors from D3 receptors in various physiological processes.
Physicochemical Properties and Solution Preparation
This compound is a white to beige powder. For in vitro experiments, stock solutions can be prepared in water or DMSO. It is soluble up to 100 mM in both solvents. For in vivo studies, this compound can be dissolved in saline.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinity and functional potency of Sumanirole at dopamine receptors, as well as its in vivo efficacy in relevant animal models.
Table 1: In Vitro Receptor Binding Affinity of Sumanirole
| Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |
| Dopamine D2 | [³H]-(R)-(+)-7-OH-DPAT | 80.6 | [3] |
| Dopamine D3 | [³H]-(R)-(+)-7-OH-DPAT | ~806 | [3] |
Kᵢ represents the inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vitro Functional Potency of Sumanirole
| Assay | Cell Line | EC₅₀ (nM) | Reference |
| cAMP Accumulation Inhibition | CHO cells expressing human D2 receptors | 17 - 75 | |
| G Protein Activation (GTPγS Binding) | HEK293T-D₂ₛR cells | Partial Agonist |
EC₅₀ represents the half-maximal effective concentration, a measure of the potency of a drug in inducing a functional response.
Table 3: In Vivo Efficacy of Sumanirole
| Animal Model | Species | Endpoint | ED₅₀ (µmol/kg) | Route of Administration | Reference |
| Parkinson's Disease Model (6-OHDA-lesioned) | Rat | Rotational Behavior | - | - | |
| Prolactin Secretion Inhibition | Rat | Decreased Plasma Prolactin | 2.3 | i.v. | |
| Prepulse Inhibition Disruption | Rat | Reduction in PPI | - | s.c. |
ED₅₀ represents the half-maximal effective dose required to produce a specific effect in 50% of the population.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Activation of the dopamine D2 receptor by an agonist like Sumanirole initiates a cascade of intracellular events primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate the activity of various ion channels.
Caption: Dopamine D2 Receptor Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of Sumanirole for the D2 receptor.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-(R)-(+)-7-OH-DPAT (a D2/D3 agonist radioligand).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 ligand (e.g., 10 µM haloperidol).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Preparation of Reagents:
-
Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the [³H]-(R)-(+)-7-OH-DPAT in assay buffer to a final concentration of approximately its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the appropriate this compound dilution.
-
50 µL of the diluted radioligand.
-
50 µL of the cell membrane suspension.
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other values to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of Sumanirole that inhibits 50% of the specific radioligand binding) from the resulting competition curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
Objective: To determine the functional potency (EC₅₀) of this compound in inhibiting adenylyl cyclase activity via the D2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
This compound.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Culture:
-
Seed the D2 receptor-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells once with serum-free medium or assay buffer.
-
Pre-incubate the cells with IBMX (e.g., 500 µM) in assay buffer for 15-30 minutes at 37°C.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value from the curve using non-linear regression.
-
Protocol 3: In Vivo Rotational Behavior in a Rat Model of Parkinson's Disease
Objective: To assess the in vivo efficacy of this compound in a unilateral 6-hydroxydopamine (6-OHDA) lesion rat model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
6-hydroxydopamine (6-OHDA).
-
Desipramine (B1205290) and pargyline (B1678468) (to protect noradrenergic neurons).
-
Stereotaxic apparatus.
-
Rotational behavior monitoring system.
-
This compound.
-
Vehicle (e.g., saline).
Procedure:
-
Surgical Procedure (6-OHDA Lesion):
-
Anesthetize the rats.
-
Pre-treat with desipramine and pargyline.
-
Using a stereotaxic apparatus, unilaterally inject 6-OHDA into the medial forebrain bundle or the substantia nigra.
-
Allow the animals to recover for at least 2-3 weeks.
-
-
Behavioral Testing:
-
Administer this compound (subcutaneously or intraperitoneally) at various doses to different groups of lesioned rats.
-
Administer vehicle to a control group.
-
Place the rats in individual automated rotometer bowls.
-
Record the number of full contralateral (away from the lesioned side) rotations for a period of 90-120 minutes.
-
-
Data Analysis:
-
Calculate the net rotations per minute for each animal.
-
Compare the rotational behavior induced by different doses of Sumanirole to the vehicle control group.
-
A dose-dependent increase in contralateral rotations indicates a therapeutic-like effect.
-
Conclusion
This compound is a powerful and selective tool for investigating the dopamine D2 receptor. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the role of D2 receptors in health and disease.
References
- 1. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of the dopamine D2 agonist sumanirole on prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Binding Assay for Sumanirole Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole maleate (B1232345) is a potent and selective agonist for the dopamine (B1211576) D2 receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2] The D2 receptor is a key target in the central nervous system for the treatment of various neurological and psychiatric disorders, including Parkinson's disease.[2][3] Characterizing the binding affinity of compounds like Sumanirole to the D2 receptor is a critical step in drug discovery and development. This document provides a detailed protocol for an in vitro radioligand competition binding assay to determine the binding affinity (Ki) of Sumanirole maleate for the human dopamine D2 receptor.
Data Presentation
The binding affinity of this compound for dopamine receptor subtypes is summarized in the table below. The data is presented as the inhibition constant (Ki) and the half-maximal effective concentration (EC50), which are common measures of ligand affinity and potency, respectively.
| Receptor Subtype | K_i_ (nM) | EC_50_ (nM) | Reference |
| Dopamine D2 | 9.0 | 17-75 | |
| Dopamine D2 | 17.1 | - | |
| Dopamine D3 | 1940 | - | |
| Dopamine D3 | 546 | - | |
| Dopamine D4 | >2190 | - | |
| Dopamine D1 | >7140 | - |
Dopamine D2 Receptor Signaling Pathway
Sumanirole acts as an agonist at the dopamine D2 receptor, which is coupled to inhibitory G proteins (Gαi/o). Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate downstream effectors, such as ion channels.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol describes the determination of the binding affinity (Ki) of this compound for the human dopamine D2 receptor expressed in HEK293 cells using a radioligand competition binding assay with [3H]Spiperone.
Materials and Reagents:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone (specific activity ~15-30 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 5-15 µg of protein per well).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a final volume of 200 µL per well.
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well, add the following in order:
-
50 µL of assay buffer (for total binding) or 10 µM (+)-butaclamol (for non-specific binding) or the this compound dilution.
-
50 µL of [3H]Spiperone diluted in assay buffer to a final concentration of approximately 0.2-0.4 nM (a concentration close to its Kd for the D2 receptor).
-
100 µL of the diluted membrane preparation.
-
-
-
Incubation:
-
Incubate the plates at 25°C for 90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Allow the vials to stand for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [3H]Spiperone as a function of the log concentration of this compound.
-
-
Determine IC50:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]Spiperone (the IC50 value) by non-linear regression analysis of the competition curve.
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([3H]Spiperone) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro competition binding assay.
References
- 1. This compound | D2 Receptors | Tocris Bioscience [tocris.com]
- 2. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Sumanirole Maleate in Locomotor Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole maleate (B1232345) is a potent and highly selective dopamine (B1211576) D2 receptor agonist.[1] Its selectivity for the D2 receptor subtype over other dopamine receptors makes it a valuable pharmacological tool for investigating the role of D2 receptor signaling in various physiological and pathological processes, including the modulation of locomotor activity.[1] These application notes provide detailed protocols for the administration of Sumanirole maleate in preclinical locomotor activity studies, guidance on data interpretation, and an overview of its mechanism of action.
Mechanism of Action
Sumanirole acts as a full agonist at the dopamine D2 receptor.[1] The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D2 receptor by an agonist like Sumanirole initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling pathway is implicated in the modulation of neuronal excitability and neurotransmitter release, which in turn influences motor control.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 Receptor Signaling Pathway activated by Sumanirole.
Data Presentation
The effects of this compound on locomotor activity are dose-dependent. While much of the existing data comes from animal models of Parkinson's disease, where Sumanirole demonstrates robust locomotor stimulant activity, its effects in healthy, non-parkinsonian rodents are more nuanced. Below is a summary of expected outcomes based on available literature.
| Animal Model | Dose Range (s.c.) | Key Locomotor Effects | Reference |
| Reserpinized Rats | ≥ 12.5 µmol/kg | Significant and sustained increase in horizontal activity. | [1] |
| 6-OHDA-lesioned Rats | Not specified | Profound and sustained rotational behavior. | [1] |
| MPTP-lesioned Monkeys | Not specified | Dose-dependent improvement in locomotor activities. |
Note: It is crucial for researchers to perform dose-response studies within their specific experimental context to determine the optimal dose for their desired effect.
Experimental Protocols
Protocol 1: Open Field Test for General Locomotor Activity
This protocol outlines the procedure for assessing the effect of this compound on spontaneous locomotor activity in rodents using an open field arena.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Open field apparatus (a square or circular arena with high walls to prevent escape, often equipped with automated tracking software)
-
Syringes and needles for administration
-
Animal scale
-
Timers
Procedure:
-
Animal Acclimation:
-
House animals in the testing facility for at least one week prior to the experiment to acclimate to the environment.
-
Handle animals for several days leading up to the experiment to reduce stress-induced responses.
-
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle. A common vehicle is sterile 0.9% saline.
-
The concentration of the solution should be calculated based on the desired dose and the average weight of the animals, ensuring a consistent injection volume (e.g., 1-5 ml/kg).
-
-
Administration:
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Administer this compound or vehicle via the desired route (subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common).
-
Allow for a pre-treatment period before placing the animal in the open field arena. This period can range from 15 to 30 minutes, depending on the administration route and the desired peak effect timing.
-
-
Open Field Testing:
-
Gently place the animal in the center of the open field arena.
-
Start the recording (manual or automated) immediately.
-
The test duration is typically 30 to 60 minutes.
-
After the test, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol (B145695) or another appropriate cleaning agent between each animal to eliminate olfactory cues.
-
-
Data Analysis:
-
Analyze the recorded data for various locomotor parameters, including:
-
Horizontal Activity: Total distance traveled.
-
Vertical Activity: Number of rearing events.
-
Stereotypy: Repetitive, invariant behaviors such as sniffing, grooming, or head weaving.
-
Thigmotaxis: Time spent in the periphery versus the center of the arena (can be an indicator of anxiety).
-
-
Experimental Workflow
Caption: Experimental workflow for a locomotor activity study.
Logical Relationships in Experimental Design
When designing a study with Sumanirole, it is important to consider the relationships between different experimental variables to ensure robust and interpretable results.
Caption: Key variables in locomotor study design.
Conclusion
This compound is a valuable tool for dissecting the role of the dopamine D2 receptor in locomotor control. The protocols and information provided herein offer a framework for conducting robust and reproducible locomotor activity studies. Researchers should carefully consider the specific aims of their study to select the appropriate animal model, dose, and administration route. Due to the limited availability of public data on the effects of Sumanirole in non-pathological models, in-house dose-response studies are highly recommended to establish the optimal experimental parameters.
References
Application Notes and Protocols: Sumanirole Maleate in Pre-pulse Inhibition Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent stronger stimulus (pulse). It is a measure of sensorimotor gating, a process that filters sensory information to prevent cognitive overload. Deficits in PPI are observed in psychiatric disorders such as schizophrenia, making the PPI test a valuable tool in preclinical research for evaluating potential antipsychotics.[1][2][3] Dopamine (B1211576) agonists are known to disrupt PPI in rats, and this disruption is often used to model the sensorimotor gating deficits seen in schizophrenia.[4][5]
Sumanirole (B131212) maleate (B1232345) is a highly selective and fully efficacious agonist for the dopamine D2 receptor, with over 200-fold selectivity for the D2 receptor subtype over other dopamine receptor subtypes. This selectivity makes sumanirole a valuable pharmacological tool for investigating the specific role of D2 receptor activation in the regulation of sensorimotor gating. These application notes provide a summary of the effects of sumanirole on PPI in rats and detailed protocols for conducting such studies.
Data Presentation
Table 1: Dose-Response Effects of Sumanirole on Prepulse Inhibition (PPI) in Rats
| Dose (mg/kg, s.c.) | Effect on %PPI | Significance (vs. Vehicle) |
| 0.3 | Reduced PPI | p < 0.05 |
| 1.0 | Reduced PPI | p < 0.05 |
| 3.0 | Reduced PPI | p < 0.005 |
Table 2: Effect of Sumanirole on Startle Magnitude in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Mean Startle Magnitude (± SEM) |
| Vehicle | - | 187 (± 6) |
| Sumanirole | 0.3 | 213 (± 54) |
| Sumanirole | 1.0 | 270 (± 65) |
| Sumanirole | 3.0 | 242 (± 31) |
Table 3: Antagonism of Sumanirole-Induced PPI Disruption by the D2 Antagonist L-741,626
| Pretreatment (mg/kg, s.c.) | Treatment (mg/kg, s.c.) | Effect on %PPI Disruption | Significance |
| Vehicle (0) | Sumanirole (3.0) | Significant decrease in %PPI | p < 0.005 |
| L-741,626 (0.3) | Sumanirole (3.0) | Opposed the effect of Sumanirole | p < 0.05 |
| L-741,626 (0.6) | Sumanirole (3.0) | Opposed the effect of Sumanirole | p < 0.0005 |
Signaling Pathway
The mechanism of action of sumanirole in modulating prepulse inhibition is primarily through its agonistic activity at the dopamine D2 receptor. Activation of D2 receptors is sufficient to disrupt PPI in rats. This effect can be blocked by D2 receptor antagonists, confirming the D2-mediated mechanism.
Caption: Sumanirole's activation of D2 receptors leads to PPI disruption.
Experimental Protocols
Prepulse Inhibition (PPI) Testing in Rats
This protocol outlines the methodology for assessing the effect of this compound on prepulse inhibition in rats.
1. Animals:
-
Species: Sprague-Dawley or Wistar rats are commonly used. Note that strain differences in response to dopaminergic agonists have been reported.
-
Sex: Male rats are frequently used to avoid hormonal cycle variations.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the rat, a loudspeaker for delivering acoustic stimuli, and a piezoelectric accelerometer to detect and measure the startle response.
-
The system should be calibrated to ensure accurate delivery of sound pressure levels.
3. Drug Preparation and Administration:
-
This compound: Dissolve in saline.
-
Administration: Administer subcutaneously (s.c.) at a volume of 1 ml/kg.
-
Timing: Administer sumanirole 15 minutes prior to the start of the PPI test session. For antagonist studies, the antagonist (e.g., L-741,626) should be administered prior to sumanirole (e.g., 30 minutes before).
4. PPI Session Parameters:
-
Acclimation: Place the rat in the holding cylinder inside the chamber and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).
-
Stimuli:
-
Startle Pulse: A 40 ms (B15284909) burst of white noise at 120 dB is a common parameter.
-
Prepulse: A 20 ms burst of white noise presented at an intensity above the background noise (e.g., 5, 10, or 15 dB above a 70 dB background).
-
Interstimulus Interval (ISI): The time between the onset of the prepulse and the onset of the startle pulse is typically 100 ms.
-
-
Trial Types:
-
Pulse-alone trials: Only the startle pulse is presented.
-
Prepulse + Pulse trials: The prepulse is presented 100 ms before the startle pulse.
-
No-stimulus trials: Only background white noise is present.
-
-
Session Structure: The session should begin and end with several pulse-alone trials to assess habituation and sensitization. The different trial types should be presented in a pseudorandom order. A typical session may consist of multiple blocks of trials.
5. Data Analysis:
-
Calculation of %PPI: %PPI = 100 - [ (Startle amplitude on Prepulse + Pulse trials) / (Startle amplitude on Pulse-alone trials) ] x 100.
-
Statistical Analysis: The effects of sumanirole on %PPI can be analyzed using Analysis of Variance (ANOVA), with post-hoc tests for individual dose comparisons.
Experimental Workflow
Caption: Workflow for a sumanirole prepulse inhibition study in rats.
Conclusion
This compound serves as a potent and selective tool for probing the role of the dopamine D2 receptor in sensorimotor gating. Its administration reliably disrupts prepulse inhibition in rats, an effect that is dose-dependent and reversible by D2 antagonists. The provided protocols and data offer a framework for researchers to design and execute studies investigating the neurobiology of sensorimotor gating and for the preclinical evaluation of novel therapeutic agents for disorders characterized by PPI deficits.
References
- 1. ja.brc.riken.jp [ja.brc.riken.jp]
- 2. Do D1/D2 interactions regulate prepulse inhibition in rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopaminergic stimulation disrupts sensorimotor gating in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of the dopamine D2 agonist sumanirole on prepulse inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of the dopamine D2 agonist sumanirole on prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Sumanirole Maleate in Non-Human Primate Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumanirole (B131212) maleate (B1232345) is a potent and highly selective dopamine (B1211576) D2 receptor agonist.[1][2][3] It exhibits over 200-fold selectivity for the D2 receptor subtype compared to other dopamine receptors.[1][2] In preclinical studies, Sumanirole has demonstrated efficacy in animal models of Parkinson's disease. Beyond its application in motor function, there is growing interest in its effects on cognitive processes. Dopamine, acting through D2 receptors, plays a crucial role in various aspects of cognition, including working memory and cognitive flexibility. Non-human primates are a valuable translational model for studying the effects of dopaminergic agents on higher-order cognitive functions due to the anatomical and functional similarities of their prefrontal cortex to that of humans.
These application notes provide a comprehensive overview and detailed protocols for utilizing Sumanirole maleate in non-human primate cognitive studies, with a focus on tasks from the Cambridge Neuropsychological Test Automated Battery (CANTAB).
Mechanism of Action: D2 Receptor Signaling
Sumanirole acts as a full agonist at the dopamine D2 receptor. D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Upon activation by an agonist like Sumanirole, the Gi/o protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates the activity of downstream effectors, such as Protein Kinase A (PKA), which in turn influences neuronal excitability and gene expression, ultimately impacting cognitive functions like working memory and cognitive flexibility.
Data Presentation: Effects of Sumanirole on Cognitive Performance in Non-Human Primates
The following table summarizes the reported effects of this compound on cognitive tasks in healthy non-human primates, based on the findings from Marino et al. (2019).
| Cognitive Task (CANTAB) | Cognitive Domain Assessed | Sumanirole Dosage (mg/kg) | Observed Effect |
| Self-Ordered Sequential Search | Spatial Working Memory | High dosages (0.05-0.3) | Improved performance |
| Reversal Learning | Associative Learning, Cognitive Flexibility, Attention | High dosages (0.05-0.3) | Impaired performance |
| Visually Guided Reaching | Reaction Time, Accuracy | High dosages (0.05-0.3) | Slowed reach response latency |
| Trial Completion Rate | Motivation | High dosages (0.05-0.3) | Significant decrease |
Experimental Protocols
Drug Preparation and Administration
This protocol is based on common practices for administering this compound in non-human primate studies.
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Vortex mixer
-
Sterile syringes and needles
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound based on the animal's body weight and the desired dose (e.g., 0.05 mg/kg, 0.1 mg/kg, 0.3 mg/kg).
-
Dissolve the this compound powder in sterile saline. For example, a stock solution can be prepared and then diluted to the final desired concentration.
-
Ensure the solution is thoroughly mixed using a vortex mixer until fully dissolved.
-
Draw the calculated volume of the Sumanirole solution into a sterile syringe.
-
Administer the solution via subcutaneous (s.c.) injection. In some studies, intramuscular (i.m.) injection is also used. The specific route should be consistent across all subjects and experimental sessions.
-
Administer a placebo (vehicle, e.g., sterile saline) on control days using the same procedure.
-
The drug is typically administered a specific amount of time before cognitive testing begins (e.g., 15-30 minutes).
Self-Ordered Sequential Search Task (Spatial Working Memory)
This protocol is adapted from descriptions of the CANTAB Self-Ordered Spatial Search (SOSS) task used in rhesus monkeys.
Objective: To assess spatial working memory.
Apparatus:
-
A touch-screen computer equipped with CANTAB software.
-
A primate testing chamber that allows the animal to comfortably reach and interact with the touch screen.
-
A reward delivery system (e.g., for food pellets or juice).
Procedure:
-
Habituation and Pre-training: The monkey is first habituated to the testing chamber and trained to touch the screen to receive a reward.
-
Task Initiation: A trial begins with the presentation of a number of identical visual stimuli (e.g., colored boxes) at different locations on the screen.
-
Execution: The monkey is required to touch each box once. After a correct touch, the box may briefly change color or disappear, and a reward may be delivered.
-
Working Memory Component: The monkey must remember which boxes it has already touched within that trial and avoid touching them again. A touch to a previously selected box is recorded as an error.
-
Trial Completion: A trial is complete when the monkey has successfully touched all the boxes in the sequence.
-
Varying Difficulty: The cognitive load can be manipulated by changing the number of boxes presented in each trial (e.g., starting with 2 boxes and progressing to 3, 4, or more).
-
Data Collection: The primary outcome measures are the number of errors (touching a box more than once) and the latency to complete the sequence.
Reversal Learning Task (Cognitive Flexibility)
This protocol is based on general descriptions of reversal learning tasks used in non-human primates.
Objective: To assess associative learning and cognitive flexibility.
Apparatus:
-
Same as for the Self-Ordered Sequential Search task.
Procedure:
-
Initial Discrimination: The monkey is presented with two or more visual stimuli. A response to one stimulus (the "correct" stimulus) is rewarded, while a response to the other(s) (the "incorrect" stimulus/stimuli) is not.
-
Learning Criterion: The monkey performs multiple trials until it reaches a predefined learning criterion (e.g., 80-90% correct responses over a set number of trials).
-
Reversal: Once the criterion is met, the stimulus-reward contingency is reversed without any explicit cue to the animal. The previously incorrect stimulus now becomes the correct one, and the previously correct stimulus is no longer rewarded.
-
New Learning: The monkey must now learn the new rule and inhibit its previously learned response.
-
Data Collection: The primary outcome measures are the number of trials and/or errors made to reach the criterion after the reversal. This includes perseverative errors (continuing to choose the previously correct stimulus).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a cognitive study using this compound in non-human primates.
References
Troubleshooting & Optimization
Technical Support Center: Sumanirole Maleate Solubility
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for troubleshooting solubility issues with Sumanirole maleate (B1232345). It includes frequently asked questions, detailed protocols, and visual workflows to ensure successful experimental setup.
Sumanirole Maleate Solubility Data
The solubility of this compound can vary based on the solvent, pH, and experimental conditions such as temperature and agitation. The data below is compiled from various sources and should be used as a guideline. For batch-specific data, please refer to the Certificate of Analysis.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~16 mg/mL[1][2] - 50 mg/mL[3] | ~50 mM - 156 mM | Sonication is recommended to achieve higher concentrations. |
| Water | 8 mg/mL - 31.93 mg/mL | ~25 mM - 100 mM | Sonication may be required. |
| PBS (pH 7.2) | ~5 mg/mL | ~15.6 mM | |
| Dimethylformamide (DMF) | ~12.5 mg/mL | ~39 mM | |
| 1 M HCl | ~31.93 mg/mL | ~100 mM |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly?
A1: Difficulty in dissolving this compound, which is supplied as a crystalline solid, can stem from several factors:
-
Concentration: The target concentration may exceed the solubility limit in the chosen solvent.
-
Solvent Choice: While soluble in both aqueous and organic solvents, its limits vary significantly.
-
pH: The pH of aqueous solutions can impact the solubility of the compound.
-
Temperature: Solubility is often temperature-dependent. Room temperature may not be sufficient for high concentrations.
-
Agitation: Insufficient mixing or agitation can slow down or prevent complete dissolution.
Q2: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the compound is less soluble in the final aqueous buffer than in the concentrated organic stock. To prevent this:
-
Lower Stock Concentration: Use a less concentrated DMSO stock solution.
-
Modify Dilution Method: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to disperse the compound quickly.
-
Use a Co-solvent/Surfactant: For in vivo preparations, formulations including co-solvents like PEG300 and surfactants like Tween 80 can help maintain solubility.
-
Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as possible, as residual organic solvents can have physiological effects.
Q3: How should I store this compound solutions?
A3: Solid this compound should be stored at -20°C. For solutions:
-
Organic Stock Solutions (e.g., in DMSO): Store in aliquots at -80°C for long-term stability (up to 1 year).
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day. Prepare these fresh before each experiment.
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Materials: this compound (MW: 319.31 g/mol ), high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation: To make 1 mL of a 50 mM stock solution, calculate the required mass:
-
Mass (mg) = 50 mmol/L * 0.001 L * 319.31 g/mol * 1000 mg/g = 15.97 mg.
-
-
Weighing: Accurately weigh ~16 mg of this compound powder into a sterile tube.
-
Dissolution: Add 1 mL of DMSO. Vortex thoroughly.
-
Sonication: Place the tube in an ultrasonic bath for 5-10 minutes or until the solution is clear and all solid has dissolved.
-
Storage: Aliquot into smaller volumes and store at -80°C.
Protocol 2: Preparation of a 1 mg/mL Working Solution in PBS (pH 7.2)
-
Materials: this compound, sterile PBS (pH 7.2), sterile conical tube.
-
Weighing: Weigh 1 mg of this compound powder into a sterile tube.
-
Dissolution: Add 1 mL of sterile PBS (pH 7.2).
-
Agitation: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming (37°C) or brief sonication can be applied. The maximum solubility in PBS is approximately 5 mg/mL.
-
Usage: Use the freshly prepared solution immediately. Do not store for more than one day.
Visual Guides and Pathways
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common solubility challenges.
Caption: A step-by-step workflow for troubleshooting this compound solubility.
Mechanism of Action: D₂ Receptor Signaling
Sumanirole is a selective agonist for the Dopamine D₂ receptor. D₂ receptors are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Caption: Simplified signaling pathway of the Sumanirole D₂ receptor agonist.
References
Optimizing Sumanirole maleate concentration for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Sumanirole maleate (B1232345) in in vitro assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures involving Sumanirole maleate.
1. Question: I am observing a weaker than expected or no response after treating my cells with this compound. What are the possible causes and solutions?
Answer:
Several factors could contribute to a diminished or absent response to this compound. Consider the following troubleshooting steps:
-
Compound Integrity and Storage: Ensure the this compound has been stored correctly at -20°C and protected from light. Improper storage can lead to degradation of the compound.
-
Solubility Issues: this compound has excellent solubility in water and DMSO (up to 100 mM). However, improper dissolution can lead to a lower effective concentration. Ensure the compound is fully dissolved before adding it to your cell culture media. For aqueous solutions, it is not recommended to store them for more than one day.[1]
-
Cell Line Health and Receptor Expression: Verify the health and viability of your cell line. Confirm that the cells express the dopamine (B1211576) D2 receptor at sufficient levels for the desired response. Low or absent D2 receptor expression will result in a lack of response.
-
Concentration Range: The effective concentration (EC50) of this compound in cell-based assays is typically between 17 and 75 nM. If you are using a concentration that is too low, you may not observe a response. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Assay-Specific Conditions: Review the protocol for your specific assay (e.g., cAMP assay, receptor binding assay). Ensure that incubation times, reagent concentrations, and other parameters are optimal for detecting a D2 receptor agonist response.
2. Question: My dose-response curve for this compound is showing high variability between replicates. How can I improve the consistency of my results?
Answer:
High variability in a dose-response curve can be frustrating. Here are some common causes and solutions:
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable responses. Ensure a uniform cell suspension and consistent seeding density in all wells of your assay plate.
-
Edge Effects: In multi-well plates, wells on the outer edges can be prone to "edge effects" due to temperature and humidity gradients. To mitigate this, avoid using the outermost wells for critical samples or fill them with a buffer solution.
-
Incubation Time: Ensure that the incubation time with this compound is consistent across all plates and experiments.
-
Reagent Mixing: Thoroughly but gently mix all reagents and cell suspensions before dispensing them into the assay plate.
3. Question: I am concerned about potential off-target effects of this compound in my experiments. How can I assess and minimize these effects?
Answer:
This compound is known for its high selectivity for the D2 receptor. However, at very high concentrations, the risk of off-target effects increases.
-
Concentration Control: The most effective way to minimize off-target effects is to use the lowest effective concentration of this compound that elicits the desired response. A thorough dose-response analysis is crucial.
-
Receptor Selectivity Data: Sumanirole has over 200-fold selectivity for the D2 receptor over other dopamine receptor subtypes (D1, D3, D4). Be aware of the binding affinities for other receptors to understand potential off-target interactions at higher concentrations.
-
Use of Antagonists: To confirm that the observed effect is mediated by the D2 receptor, you can use a selective D2 receptor antagonist. The antagonist should block the response to this compound in a concentration-dependent manner.
-
Control Cell Lines: If possible, use a control cell line that does not express the D2 receptor. This can help differentiate between D2-mediated effects and non-specific or off-target effects.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and highly selective agonist for the dopamine D2 receptor. It binds to the D2 receptor and activates downstream signaling pathways. In many cellular systems, activation of the D2 receptor, which is a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
2. What are the recommended solvents for dissolving this compound?
This compound is soluble in water and DMSO up to 100 mM. It is also soluble in PBS (pH 7.2) at approximately 5 mg/ml. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
3. What is the recommended storage condition for this compound?
This compound should be stored as a solid at -20°C.
4. What are the typical EC50 and Ki values for this compound?
-
EC50: In cell-based assays, the EC50 values for this compound are reported to be between 17 and 75 nM.
-
Ki: The binding affinity (Ki) for the D2 receptor is approximately 9.0 nM.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 31.93 | 100 |
| DMSO | 31.93 | 100 |
| PBS (pH 7.2) | ~5 | Not Reported |
Data sourced from various suppliers.
Table 2: In Vitro Activity of this compound
| Parameter | Receptor | Value | Cell Line/Assay |
| EC50 | Dopamine D2 | 17 - 75 nM | Cell-based assays |
| Ki | Dopamine D2 | 9.0 nM | Radioligand binding assays |
| Ki | Dopamine D1 | >7140 nM | Radioligand binding assays |
| Ki | Dopamine D3 | 1940 nM | Radioligand binding assays |
| Ki | Dopamine D4 | >2190 nM | Radioligand binding assays |
This table summarizes data from multiple sources.
Experimental Protocols
1. Protocol: Dopamine D2 Receptor-Mediated cAMP Assay
This protocol outlines a general procedure for measuring the inhibition of cAMP production by this compound in cells expressing the dopamine D2 receptor.
-
Cell Seeding: Seed cells expressing the dopamine D2 receptor into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a solution of a cAMP-stimulating agent, such as forskolin.
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the wells and incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
Add the cAMP-stimulating agent (e.g., forskolin) to all wells except the negative control and incubate for another specific period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). Follow the manufacturer's instructions for the chosen kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
2. Protocol: Dopamine D2 Receptor Binding Assay
This protocol provides a general outline for a competitive radioligand binding assay to determine the affinity of this compound for the D2 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the dopamine D2 receptor.
-
Assay Setup: In a 96-well plate, add the following components in a suitable binding buffer:
-
Cell membranes
-
A fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone or [3H]-raclopride)
-
A range of concentrations of unlabeled this compound (the competitor)
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition binding equation to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: this compound signaling pathway via the D2 receptor.
Caption: Troubleshooting workflow for weak or no response.
References
Addressing off-target effects of Sumanirole maleate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sumanirole maleate (B1232345) in their experiments. The focus is on addressing potential off-target effects and other common issues to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sumanirole maleate?
This compound is a high-affinity, selective agonist for the dopamine (B1211576) D2 receptor.[1][2] As a D2 receptor agonist, it primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] It is considered a full agonist at the D2 receptor.[4]
Q2: How selective is Sumanirole for the D2 receptor?
Initial reports indicated that Sumanirole has a high selectivity of over 200-fold for the D2 receptor compared to other dopamine receptor subtypes (D1, D3, and D4).[1] However, more recent studies have suggested a more moderate selectivity of approximately 32-fold for the D2 receptor over the D3 receptor. This is a critical consideration when designing experiments and interpreting results, as off-target effects at the D3 receptor are possible, especially at higher concentrations.
Q3: What are the known off-target effects of Sumanirole?
The most likely off-target effect of Sumanirole is the activation of dopamine D3 receptors, due to its moderate selectivity. Depending on the experimental system and the concentration of Sumanirole used, this could lead to mixed D2/D3 receptor-mediated responses, potentially confounding data interpretation. At very high concentrations, interactions with other receptors cannot be entirely ruled out, although data on this is limited.
Q4: Can Sumanirole exhibit biased agonism?
While Sumanirole itself is generally considered a full agonist, studies on its derivatives have shown that modifications to the Sumanirole scaffold can lead to biased agonism, where the compound preferentially activates either the G-protein signaling pathway or the β-arrestin pathway. Researchers should be aware of this possibility, as different signaling outcomes can have distinct physiological effects.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for various dopamine receptor subtypes. This data is essential for determining appropriate experimental concentrations and for understanding the potential for off-target effects.
Table 1: this compound Binding Affinities (Ki)
| Receptor Subtype | Original Reported Ki (nM) | More Recent Reported Ki (nM) |
| Dopamine D2 | 9.0 | 17.1 |
| Dopamine D3 | 1940 | 546 |
| Dopamine D4 | >2190 | - |
| Dopamine D1 | >7140 | - |
Table 2: this compound Functional Potency (EC50)
| Assay | Cell Type | EC50 (nM) |
| Inhibition of forskolin-stimulated cAMP accumulation | CHO cells expressing human D2A receptors | 17 - 75 |
Troubleshooting Guide
Problem 1: Inconsistent or no significant decrease in cAMP levels in my in-vitro assay.
-
Possible Cause 1: Suboptimal Agonist Concentration.
-
Solution: Perform a full dose-response curve for Sumanirole in your specific cell system to determine the optimal EC50 and the concentration that gives a maximal response (EC100). For antagonist screening, using an EC80 concentration of Sumanirole is often recommended.
-
-
Possible Cause 2: Low Receptor Expression.
-
Solution: Verify the expression level of the D2 receptor in your cell line using techniques like qPCR, western blot, or radioligand binding. Low receptor expression can lead to a small assay window.
-
-
Possible Cause 3: Cell Health and Assay Conditions.
-
Solution: Ensure that your cells are healthy and in the logarithmic growth phase. Optimize cell seeding density, as too few cells will produce a weak signal, and too many can lead to artifacts. Also, confirm the optimal stimulation time for your assay.
-
-
Possible Cause 4: Reagent Issues.
-
Solution: Prepare fresh solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound. Ensure that your cAMP assay kit components are not expired and are stored correctly.
-
Problem 2: My in vivo results with Sumanirole are not what I expected based on its D2 selectivity.
-
Possible Cause 1: Off-target effects at the D3 receptor.
-
Solution: The in vivo effects of Sumanirole could be a composite of D2 and D3 receptor activation. To dissect this, consider using a selective D3 antagonist in a parallel experiment to block the D3 receptor-mediated effects. Comparing the results with and without the D3 antagonist can help clarify the contribution of each receptor subtype.
-
-
Possible Cause 2: Pharmacokinetics and Bioavailability.
-
Solution: The dose administered may not be achieving the desired concentration in the target tissue. Conduct pharmacokinetic studies to determine the concentration of Sumanirole in the brain or relevant tissue at different time points after administration.
-
-
Possible Cause 3: Receptor Desensitization and Internalization.
-
Solution: Prolonged exposure to an agonist like Sumanirole can lead to receptor desensitization and internalization, reducing the overall response over time. Consider a time-course study to evaluate the duration of the drug's effect.
-
Problem 3: High variability between replicate wells in my β-arrestin recruitment assay.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before and during plating to minimize well-to-well variability in cell number.
-
-
Possible Cause 2: Assay Kinetics.
-
Solution: The kinetics of β-arrestin recruitment can be transient. Perform a time-course experiment to identify the optimal time point for measuring the signal after agonist addition.
-
-
Possible Cause 3: Assay System Components.
-
Solution: If using a commercially available assay, ensure that all components are prepared and used according to the manufacturer's instructions. In-house assays may require optimization of the reporter constructs and their expression levels.
-
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol provides a general framework for measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the D2 receptor.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a stock solution of forskolin (B1673556).
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Agonist Treatment: Add the Sumanirole dilutions to the wells and incubate for 15-30 minutes.
-
Forskolin Stimulation: Add a concentration of forskolin that gives a submaximal stimulation of adenylyl cyclase (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate for 15-30 minutes to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP levels against the logarithm of the Sumanirole concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: β-Arrestin Recruitment Assay
This protocol describes a general method for measuring β-arrestin recruitment to the D2 receptor using a bioluminescence resonance energy transfer (BRET) assay.
-
Cell Transfection: Co-transfect cells with plasmids encoding the D2 receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).
-
Cell Seeding: Seed the transfected cells in a white, clear-bottom 96-well plate and allow them to express the constructs for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Assay Initiation: Wash the cells with assay buffer. Add the BRET substrate (e.g., coelenterazine (B1669285) h) to all wells.
-
Agonist Addition: Add the Sumanirole dilutions to the wells.
-
Signal Detection: Immediately begin measuring the BRET signal using a plate reader capable of detecting both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the Sumanirole concentration to determine the EC50 for β-arrestin recruitment.
Visualizations
Dopamine D2 Receptor Signaling Pathways
Caption: On-target (G-protein) and potential desensitization (β-arrestin) pathways of Sumanirole.
Troubleshooting Workflow for Low cAMP Signal
References
- 1. This compound | D2 Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Novel Bivalent Ligands Based on the Sumanirole Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Sumanirole maleate in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Sumanirole maleate (B1232345) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of Sumanirole maleate in common animal models?
Q2: What are the potential reasons for poor oral bioavailability of a compound like this compound?
A2: Poor oral bioavailability of a small molecule can be attributed to several factors, including:
-
Low Aqueous Solubility: Although this compound is reported to be soluble in water and DMSO, its solubility in the gastrointestinal fluids at various pH levels may be a limiting factor for dissolution.
-
Poor Permeability: The ability of the drug to pass through the intestinal epithelium into the bloodstream can be limited by its physicochemical properties.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation, a phenomenon known as the first-pass effect.[3][4]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the intestinal lumen, reducing its net absorption.
Q3: What formulation strategies can be employed to potentially improve the oral bioavailability of this compound?
A3: Several formulation strategies can be investigated to enhance the oral bioavailability of this compound:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially leading to faster dissolution.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and extent.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility and dissolution.
-
Use of Permeation Enhancers: Co-administration with excipients that reversibly open the tight junctions between intestinal epithelial cells can increase drug absorption.
Q4: How can I quantify the concentration of this compound in plasma samples?
A4: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules like Sumanirole in biological matrices such as plasma. While a specific published method for Sumanirole may not be available, a general approach would involve protein precipitation or solid-phase extraction of the plasma sample, followed by separation on a C18 column and detection using a mass spectrometer in multiple reaction monitoring (MRM) mode.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations After Oral Administration
| Potential Cause | Troubleshooting Steps |
| Improper Dosing Technique | Ensure consistent oral gavage technique. Verify the correct placement of the gavage needle and administer the formulation slowly to avoid reflux. |
| Food Effect | Standardize the fasting and feeding schedule of the animals. Food can significantly impact the absorption of some drugs. |
| Formulation Instability | Assess the stability of the this compound formulation in the vehicle over the duration of the experiment. |
| Intersubject Variability | Increase the number of animals per group to account for biological variability. |
Issue 2: Low or Undetectable Plasma Concentrations
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Consider formulation strategies to enhance solubility, such as using co-solvents, surfactants, or creating a nanosuspension. |
| Low Permeability | Investigate the use of permeation enhancers in the formulation. |
| Extensive First-Pass Metabolism | Consider co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) in a research setting to assess the impact of first-pass metabolism. |
| Analytical Method Sensitivity | Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ). This may involve optimizing extraction recovery, chromatographic conditions, and mass spectrometer parameters. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol provides a general guideline for the oral administration of this compound to rats.
Materials:
-
This compound formulation
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten the neck and esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance. If resistance is met, withdraw and re-insert.
-
Formulation Administration: Once the needle is correctly positioned, slowly administer the this compound formulation.
-
Post-Administration Monitoring: Observe the animal for any signs of distress after administration.
Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS (General Approach)
This protocol outlines a general procedure for the analysis of this compound in plasma. Method development and validation are crucial.
Materials:
-
Rat plasma samples
-
Internal standard (a structurally similar compound not present in the sample)
-
Formic acid
-
HPLC-grade water and methanol
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for Sumanirole and the internal standard.
-
-
Data Analysis:
-
Quantify Sumanirole concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
-
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of a this compound formulation.
Caption: Simplified signaling pathway of Sumanirole as a Dopamine D2 receptor agonist.
References
- 1. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
Technical Support Center: Managing Adverse Events of Sumanirole Maleate in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sumanirole maleate (B1232345) in preclinical studies. The information is designed to help anticipate, manage, and mitigate potential adverse events.
Frequently Asked Questions (FAQs)
Q1: What is Sumanirole maleate and what is its primary mechanism of action?
A1: this compound is a highly selective dopamine (B1211576) D2 receptor agonist.[1] Its primary mechanism of action is to stimulate D2 dopamine receptors in the brain.[1]
Q2: What are the most common adverse events associated with dopamine D2 receptor agonists in preclinical studies?
A2: Based on the class of dopamine D2 receptor agonists, the most commonly anticipated adverse events in preclinical studies include:
-
Central Nervous System (CNS): Changes in motor activity, stereotyped behaviors, and sedation.[4]
-
Cardiovascular: Changes in blood pressure and heart rate.
Q3: Are there any specific data on the cardiovascular safety of Sumanirole?
A3: While specific preclinical cardiovascular safety studies on Sumanirole are not publicly available in detail, one study suggests a favorable cardiovascular safety profile. The study indicated that Sumanirole, as an imidazoquinolin analog of PNU-142774E, does not reduce the delayed rectifier potassium current (hERG), which is a key factor in assessing the risk of a specific type of cardiac arrhythmia (QT prolongation).
Troubleshooting Guides for Adverse Events
Gastrointestinal Adverse Events: Nausea and Emesis
Issue: Animals (especially ferrets, a common model for emesis) exhibit signs of nausea (e.g., excessive salivation, lip licking) or vomiting after administration of this compound.
Possible Cause: Activation of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain is a known mechanism for inducing emesis.
Troubleshooting/Management Strategy:
-
Dose Adjustment:
-
Start with a low dose of Sumanirole and gradually escalate to the desired therapeutic range. This allows for potential adaptation.
-
-
Pre-treatment with a Peripheral D2 Antagonist:
-
Administer a peripherally acting dopamine D2 receptor antagonist, such as domperidone, prior to Sumanirole administration. Domperidone does not readily cross the blood-brain barrier and can mitigate emesis by blocking D2 receptors in the CTZ.
-
-
Supportive Care:
-
Ensure animals have free access to water to prevent dehydration.
-
Monitor for signs of distress and provide a clean, comfortable environment.
-
Cardiovascular Adverse Events: Hemodynamic Changes
Issue: Telemetry-instrumented dogs exhibit significant changes in blood pressure (hypotension or hypertension) or heart rate (bradycardia or tachycardia) following Sumanirole administration.
Possible Cause: Dopamine D2 receptor activation can influence cardiovascular function, although Sumanirole is suggested to have a relatively benign cardiac safety profile regarding hERG. Hemodynamic effects can still occur through other mechanisms.
Troubleshooting/Management Strategy:
-
Continuous Monitoring:
-
Utilize continuous telemetry to closely monitor cardiovascular parameters and establish a clear dose-response relationship.
-
-
Dose Fractionation:
-
If a single bolus dose causes significant hemodynamic changes, consider administering the total daily dose in smaller, more frequent intervals.
-
-
Fluid Support:
-
In cases of significant hypotension, intravenous fluid administration can help maintain blood pressure.
-
-
Pharmacological Intervention (with caution):
-
In severe cases, and under veterinary guidance, vasopressors (for hypotension) or beta-blockers (for tachycardia) might be considered, but their use should be carefully evaluated as they can interfere with the primary study endpoints.
-
Central Nervous System (CNS) Adverse Events: Behavioral Changes
Issue: Rats exhibit adverse behavioral changes in a Functional Observational Battery (FOB) or modified Irwin test, such as stereotypy, excessive sedation, or significant alterations in motor activity after receiving Sumanirole.
Possible Cause: As a potent D2 agonist, Sumanirole directly modulates CNS function, and high doses can lead to exaggerated pharmacodynamic effects.
Troubleshooting/Management Strategy:
-
Refined Dosing Regimen:
-
Optimize the dose to achieve the desired therapeutic effect while minimizing off-target behavioral effects. A full dose-response curve is essential.
-
-
Acclimatization and Habituation:
-
Ensure animals are thoroughly habituated to the testing environment and procedures to minimize stress-induced behavioral changes that could confound the interpretation of drug effects.
-
-
Environmental Enrichment:
-
Provide appropriate environmental enrichment in the home cage to reduce stress and potentially mitigate some behavioral adverse effects.
-
-
Objective and Automated Monitoring:
-
Whenever possible, use automated activity monitoring systems to obtain objective and continuous data on locomotor activity, which can be more reliable than subjective observations.
-
Data Presentation
Due to the limited availability of specific quantitative preclinical safety data for this compound in the public domain, the following tables provide a template for how such data should be structured and presented based on typical preclinical safety studies for a dopamine agonist.
Table 1: Summary of Potential Cardiovascular Effects of a D2 Agonist in Conscious Beagle Dogs (Telemetry Study)
| Parameter | Dose 1 (Low) | Dose 2 (Mid) | Dose 3 (High) | Vehicle Control |
| Heart Rate (bpm) | ||||
| Change from Baseline | ||||
| Mean Arterial Pressure (mmHg) | ||||
| Change from Baseline | ||||
| QTc Interval (msec) | ||||
| Change from Baseline |
Table 2: Summary of Potential CNS Effects of a D2 Agonist in Rats (Functional Observational Battery)
| Observation | Dose 1 (Low) | Dose 2 (Mid) | Dose 3 (High) | Vehicle Control |
| Spontaneous Motor Activity | ||||
| (Counts/hour) | ||||
| Stereotypy Score (0-4) | ||||
| Gait and Posture Score (0-3) | ||||
| Body Temperature (°C) | ||||
| Change from Baseline |
Table 3: Summary of Potential Emetic Effects of a D2 Agonist in Ferrets
| Parameter | Dose 1 (Low) | Dose 2 (Mid) | Dose 3 (High) | Vehicle Control |
| Number of Emesis Events | ||||
| Latency to First Emesis (min) | ||||
| Incidence of Emesis (%) |
Experimental Protocols
Detailed methodologies for key preclinical safety experiments are outlined below. These are generalized protocols that should be adapted based on the specific characteristics of this compound.
Cardiovascular Safety Pharmacology in Conscious Beagle Dogs (Telemetry)
-
Animal Model: Purpose-bred male and female beagle dogs, surgically implanted with telemetry transmitters for continuous monitoring of ECG, blood pressure, and heart rate.
-
Study Design: A Latin square crossover design is typically used, where each dog receives the vehicle and multiple dose levels of the test article with a sufficient washout period between doses.
-
Dosing: Intravenous or oral administration.
-
Data Collection: Continuous recording of cardiovascular parameters from at least 1 hour pre-dose to 24 hours post-dose.
-
Key Parameters Measured: Heart rate, systolic and diastolic blood pressure, mean arterial pressure, and various ECG intervals (PR, QRS, QT, QTc).
-
Data Analysis: Changes from baseline are calculated for each parameter and compared between treated and vehicle control groups.
CNS Safety Pharmacology in Rats (Functional Observational Battery - FOB)
-
Animal Model: Male and female Sprague-Dawley or Wistar rats.
-
Study Design: Animals are randomly assigned to vehicle control and multiple dose groups.
-
Dosing: Oral gavage or another clinically relevant route.
-
Observations: A trained observer, blinded to the treatment, systematically assesses each animal for a range of parameters before and at multiple time points after dosing.
-
Key Parameters Assessed:
-
Home cage observations: Posture, activity level.
-
Open field observations: Gait, arousal, stereotypy, urination, defecation.
-
Sensorimotor responses: Approach, touch, and auditory startle responses.
-
Neuromuscular function: Grip strength, landing foot splay.
-
Autonomic function: Body temperature, salivation, piloerection.
-
-
Data Analysis: Scores and quantitative measurements are compared between treated and vehicle control groups.
Respiratory Safety Pharmacology in Rats
-
Animal Model: Male and female Sprague-Dawley or Wistar rats.
-
Study Design: Animals are placed in whole-body plethysmography chambers for respiratory monitoring.
-
Dosing: Administered prior to placing the animals in the chambers.
-
Data Collection: Continuous measurement of respiratory parameters.
-
Key Parameters Measured: Respiratory rate, tidal volume, and minute volume.
-
Data Analysis: Changes from baseline are calculated and compared between treated and vehicle control groups.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling cascade initiated by Sumanirole.
Preclinical Safety Assessment Workflow
Caption: General workflow for preclinical safety assessment of a new drug candidate.
Troubleshooting Logic for Emesis in Ferrets
Caption: Decision tree for troubleshooting emesis in preclinical ferret studies.
References
- 1. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2, but not D4, receptor agonists are emetogenic in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sumanirole Maleate Stability and Degradation in Solution
Disclaimer: This document provides general guidance on the stability and handling of sumanirole (B131212) maleate (B1232345) in solution based on publicly available data and established principles of pharmaceutical stability testing. As of this writing, detailed forced degradation studies, degradation pathways, and degradation products for sumanirole maleate have not been published in the public domain. The experimental protocols and troubleshooting advice are based on best practices for similar small molecules and should be adapted and validated by the end-user for their specific application.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is a crystalline solid that can be dissolved in various organic solvents and aqueous buffers. For biological experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then make further dilutions into your aqueous experimental medium.
-
Organic Stock Solutions: Stock solutions can be prepared in DMSO (up to 100 mM or ~31.9 mg/mL) or dimethylformamide (DMF, ~12.5 mg/mL).[1] For stability, it is best practice to purge the solvent with an inert gas (like nitrogen or argon) before dissolving the compound to minimize oxidative degradation. Store organic stock solutions at -20°C or -80°C for long-term storage (up to 1 year in solvent at -80°C).[2]
-
Aqueous Solutions: Organic solvent-free aqueous solutions can be prepared by directly dissolving this compound in aqueous buffers. The solubility in water is up to 100 mM (~31.9 mg/mL), and in PBS (pH 7.2), it is approximately 5 mg/mL.[3] Crucially, aqueous solutions are not recommended for storage for more than one day. Prepare fresh aqueous solutions for each experiment to ensure potency and avoid degradation.
Q2: I see precipitation in my aqueous solution after diluting from a DMSO stock. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is lower. Here are some troubleshooting steps:
-
Check Final Concentration: Ensure your final concentration does not exceed the known solubility of this compound in the aqueous medium (e.g., ~5 mg/mL in PBS, pH 7.2).
-
Minimize Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution should be kept to a minimum, typically well below 1%, as higher concentrations can cause precipitation and may have physiological effects in biological assays.
-
Use Sonication: Gentle sonication can help dissolve the compound and break up small aggregates.
-
Prepare an Intermediate Dilution: Instead of a single large dilution, try a serial dilution. First, dilute the DMSO stock into a smaller volume of your aqueous buffer, ensure it is fully dissolved, and then perform the final dilution.
-
Consider a Different Solvent System: For in vivo studies, formulations with co-solvents like PEG300 and Tween 80 may be considered to improve solubility.
Q3: What are the expected degradation pathways for this compound?
A3: Specific degradation pathways for this compound have not been publicly documented. However, based on its chemical structure, which includes a secondary amine, an amide within a lactam ring, and an aromatic system, potential degradation pathways under forced conditions could include:
-
Oxidation: The secondary amine and the electron-rich aromatic system could be susceptible to oxidation, leading to N-oxides or hydroxylated species.
-
Hydrolysis: The lactam (cyclic amide) ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.
Identifying the actual degradation products and pathways requires conducting a formal forced degradation study followed by analysis using techniques like LC-MS to identify the mass of degradants and NMR for structural elucidation.
Troubleshooting Guide for Stability Studies
Issue 1: High variability in experimental results over time.
-
Possible Cause: Degradation of this compound in your aqueous working solution.
-
Solution: Prepare fresh working solutions from a frozen organic stock for each experiment. Do not use aqueous solutions that have been stored for more than a day. Run a control experiment where you compare the activity of a freshly prepared solution with one that has been stored under your typical experimental conditions (e.g., 4°C for 24 hours) to quantify any loss of potency.
Issue 2: Appearance of unknown peaks in my HPLC chromatogram during analysis.
-
Possible Cause: This strongly suggests degradation of the compound. The new peaks are likely degradation products.
-
Solution:
-
Confirm Peak Purity: Use a diode array detector (DAD) or photodiode array (PDA) detector with your HPLC to check the peak purity of the main sumanirole peak. A non-homogenous peak indicates the presence of a co-eluting impurity or degradant.
-
Initiate Forced Degradation: To understand the origin of these peaks, perform a forced degradation study (see protocol template below). This will help you determine if the new peaks correspond to degradants formed under specific stress conditions (acid, base, oxidative, thermal, photolytic).
-
Mass Balance: In your stability study, calculate the mass balance. The decrease in the area of the parent drug peak should be approximately equal to the sum of the areas of the new degradation product peaks. A poor mass balance may indicate that some degradants are not being detected or are precipitating.
-
Issue 3: Loss of active compound concentration with no corresponding appearance of degradation peaks.
-
Possible Cause:
-
Precipitation: The compound or its degradants may be precipitating out of solution. Visually inspect your samples.
-
Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., plastic tubes).
-
Volatile Degradants: Degradation may be producing volatile products that are not detected by HPLC.
-
Non-Chromophoric Degradants: The degradation products may lack a UV-absorbing chromophore, making them invisible to a UV detector.
-
-
Solution:
-
Use low-adsorption tubes (e.g., siliconized polypropylene) or glass vials.
-
Analyze samples using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) to look for non-chromophoric degradants.
-
Centrifuge the sample and analyze both the supernatant and the redissolved precipitate (if any) to check for insolubility.
-
Data Summary
Solubility of this compound
| Solvent | pH | Approximate Solubility | Reference(s) |
| Water | - | 100 mM (~31.9 mg/mL) | |
| DMSO | - | 100 mM (~31.9 mg/mL) | |
| PBS | 7.2 | ~5 mg/mL | |
| DMF | - | ~12.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions (Template)
-
Materials: this compound solid, DMSO (anhydrous), PBS (pH 7.2), sterile microcentrifuge tubes, Class A volumetric flasks.
-
100 mM DMSO Stock Solution Preparation:
-
Accurately weigh the required amount of this compound (MW: 319.31 g/mol ). For 1 mL of a 100 mM stock, this is 31.93 mg.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO.
-
Vortex or sonicate gently until fully dissolved.
-
Aliquot into small volumes (e.g., 20 µL) in low-adsorption tubes to avoid repeated freeze-thaw cycles.
-
Store at -80°C.
-
-
100 µM Aqueous Working Solution Preparation (Example):
-
Thaw one aliquot of the 100 mM DMSO stock solution.
-
Perform a 1:100 intermediate dilution by adding 2 µL of the stock to 198 µL of PBS (pH 7.2) to get a 1 mM solution. Vortex to mix.
-
Perform a final 1:10 dilution by adding 100 µL of the 1 mM intermediate solution to 900 µL of PBS (pH 7.2).
-
The final DMSO concentration will be 0.1%.
-
Use this working solution immediately and do not store.
-
Protocol 2: Forced Degradation Study (Template)
This protocol outlines typical conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation.
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the sample solution 1:1 with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the sample solution 1:1 with 0.1 M NaOH. Incubate at room temperature. Withdraw aliquots at several time points (e.g., 30 min, 1, 2, 4 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the sample solution 1:1 with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours) and dilute for analysis.
-
Thermal Degradation: Store the solution prepared in step 1 at 60°C, protected from light. Also, store the solid drug powder at 60°C. Analyze at various time points.
-
Photolytic Degradation: Expose the solution from step 1 in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a suitable HPLC-UV/PDA method. Compare the chromatograms of stressed samples to a control sample (stored at 4°C, protected from light) to identify new peaks.
Visualizations
Caption: General workflow for a forced degradation study.
References
Interpreting unexpected results with Sumanirole maleate treatment
Technical Support Center: Sumanirole Maleate (B1232345)
Welcome to the technical support center for Sumanirole maleate. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or No-Observed Effect in In Vitro Assays
Q: I'm not observing the expected agonist activity of Sumanirole in my cell-based assays (e.g., cAMP inhibition). What could be the problem?
A: This is a common issue that can arise from several factors related to the compound itself, the assay setup, or the cells.
Troubleshooting Steps:
-
Compound Solubility and Stability: this compound is soluble in water and DMSO up to 100 mM.[1] However, improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Action: Prepare fresh stock solutions from a new aliquot of the compound. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is consistent across all conditions and is at a non-toxic level for your cells.
-
-
Cell Line and Receptor Expression: Sumanirole is a highly selective agonist for the dopamine (B1211576) D2 receptor (D2R).[2][3][4]
-
Action: Verify the expression level of D2R in your cell line (e.g., via qPCR, Western blot, or flow cytometry). The lack of a robust D2R population will lead to a diminished or absent response. Consider using a cell line known to express D2R endogenously or a transfected cell line like CHO or HEK293 cells expressing the human D2R.
-
-
Assay Sensitivity and Incubation Time: The reported EC50 values for Sumanirole in cell-based assays range from 17 to 75 nM. Your assay may not be sensitive enough to detect activity if you are using concentrations that are too low.
-
Action: Perform a full dose-response curve, starting from low nanomolar to high micromolar concentrations. Optimize the incubation time based on the kinetics of D2R signaling. D2R activation typically leads to a rapid decrease in cAMP levels.
-
Logical Troubleshooting Workflow for No In Vitro Effect
Caption: Troubleshooting workflow for absent in vitro activity.
Issue 2: Unexpected Behavioral or Systemic Effects in In Vivo Models
Q: My in vivo results are inconsistent with Sumanirole's known D2 agonist profile. For instance, I'm observing sedation instead of the expected increase in locomotor activity. Why?
A: Unexpected in vivo effects can stem from dosing, pharmacokinetics, animal model specifics, or complex neurobiology. While Sumanirole reliably increases locomotor activity in models of Parkinson's disease, the net behavioral outcome can be complex.
Troubleshooting Steps:
-
Dose and Route of Administration: The dose-response relationship for dopamine agonists can be biphasic. Low doses may preferentially activate presynaptic D2 autoreceptors, leading to decreased dopamine release and potentially sedative effects. Higher doses are typically required to activate postsynaptic receptors and elicit stimulant effects.
-
Action: Conduct a thorough dose-response study. Effective doses in rats for increasing locomotor activity are typically ≥12.5 µmol/kg s.c., while effects on dopamine neuron firing rates are seen at lower doses (ED50 = 2.3 µmol/kg i.v.). Ensure the chosen route of administration (e.g., s.c., i.p., i.c.v.) is appropriate for your experimental question.
-
-
Receptor Selectivity and Off-Target Effects: While Sumanirole is highly selective for D2 receptors, its selectivity over D3 receptors has been reported as both >200-fold and ~32-fold. At very high concentrations, effects via D3 receptors or other unforeseen off-targets could occur.
-
Action: To confirm the observed effect is D2-mediated, perform a co-administration study with a selective D2 antagonist, such as L-741,626. If the antagonist blocks the unexpected effect, it confirms a D2-mediated mechanism.
-
-
Animal Model and Baseline State: The physiological state of the animal model is critical. The effects of Sumanirole are most pronounced in dopamine-depleted models (e.g., 6-OHDA lesioned or reserpinized rats). In normal, healthy animals, the effects might be more subtle or different.
-
Action: Carefully consider the baseline dopamine tone of your animal model. Effects observed in a healthy animal may not directly translate to a disease model.
-
Canonical D2 Receptor Signaling Pathway
Caption: Sumanirole activates D2R, leading to inhibition of cAMP.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound to aid in experimental design.
Table 1: Receptor Binding Affinity & Functional Potency
| Parameter | Receptor | Value | Species | Source |
| Ki | Dopamine D2 | 9.0 nM | - | |
| Dopamine D3 | 1940 nM | - | ||
| Dopamine D4 | >2190 nM | - | ||
| Dopamine D1 | >7140 nM | - | ||
| EC50 | Dopamine D2 | 17 - 75 nM | - |
Table 2: In Vivo Effective Doses in Rats
| Effect | Dose (ED50 or Range) | Route | Model | Source |
| Depress Dopamine Neuron Firing | 2.3 µmol/kg (ED50) | i.v. | Healthy Rat | |
| Elevate Striatal Acetylcholine | 12.1 µmol/kg (ED50) | i.p. | Healthy Rat | |
| Increase Horizontal Activity | ≥12.5 µmol/kg | s.c. | Reserpinized Rat | |
| Reduce PPI | 0.3 - 3.0 mg/kg | s.c. | Healthy Rat |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a standardized method for preparing a stock solution for in vitro and in vivo use.
Materials:
-
This compound powder (M.Wt: 319.31 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
OR Deionized water, sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight (mg/mmol)
-
Example for 1 mL of 10 mM stock: 10 mmol/L * 0.001 L * 319.31 mg/mmol = 3.19 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile DMSO or water to the tube. This compound is soluble up to 100 mM in both solvents.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
Protocol 2: cAMP Inhibition Assay for D2R Agonist Activity
This protocol outlines a general method to confirm the D2R agonist activity of Sumanirole by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing human Dopamine D2 Receptors.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
This compound stock solution.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well or 96-well assay plates.
Procedure:
-
Cell Plating: Seed the D2R-expressing cells into the assay plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer to create a dose-response curve (e.g., 10 µM to 10 pM). Also, prepare a solution of forskolin (a potent adenylyl cyclase activator) at a concentration that gives a submaximal cAMP response (e.g., 1-10 µM, to be optimized).
-
Treatment:
-
Aspirate the cell culture medium from the wells.
-
Add the various concentrations of Sumanirole to the wells.
-
Immediately add the forskolin solution to all wells except for the negative control (basal) wells.
-
Include a "forskolin only" control to represent 100% stimulation.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This time should be optimized to capture the peak inhibitory effect.
-
cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis:
-
Normalize the data: Set the basal cAMP level (no forskolin, no Sumanirole) as 0% and the forskolin-only level as 100%.
-
Plot the percent inhibition of the forskolin response versus the log concentration of Sumanirole.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which should fall within the expected 17-75 nM range.
-
References
- 1. This compound | D2 Receptors | Tocris Bioscience [tocris.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sumanirole - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Dosing Schedules for Long-Term Sumanirole Maleate Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on establishing and refining dosing schedules for long-term studies involving the selective D2 receptor agonist, Sumanirole (B131212) maleate (B1232345).
Troubleshooting Guide
This guide addresses potential issues that may arise during long-term Sumanirole maleate administration in rodent models.
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Reduced Efficacy Over Time (Tolerance) | - D2 receptor downregulation or desensitization due to chronic agonist exposure.- Altered drug metabolism. | - Implement intermittent dosing schedules (e.g., drug-free weekends) to allow for receptor resensitization.- Consider a gradual dose escalation to counteract tolerance.- Measure plasma levels of Sumanirole to assess pharmacokinetic changes. | [1] |
| Increased Stereotypical Behaviors (e.g., excessive grooming, gnawing) | - Overstimulation of the mesolimbic dopamine (B1211576) pathway.- Dose may be too high for chronic administration. | - Reduce the daily dose of Sumanirole.- Co-administer a partial dopamine agonist or a low dose of a D1 antagonist to modulate the behavioral effects.- Ensure the animal's environment is enriched to reduce stress-induced behaviors. | |
| Development of Dyskinesias (involuntary movements) | - A known side effect of long-term dopaminergic treatments, particularly in models of Parkinson's disease. | - Lower the dose of Sumanirole.- Explore co-administration with agents known to mitigate dyskinesia.- Carefully monitor and score the severity of dyskinesias to establish a dose-response relationship. | [2] |
| Changes in Food and Water Intake / Weight Loss | - Nausea is a potential side effect of dopamine agonists.- Alterations in motivation and reward pathways. | - Administer Sumanirole with food or after a feeding period.- Monitor food and water consumption and body weight daily.- If significant weight loss occurs, consider reducing the dose or temporarily discontinuing treatment. | [3] |
| Local Site Reactions at Injection/Implant Site | - Irritation from the vehicle or the compound itself.- Infection at the implantation site of an osmotic minipump. | - Ensure the pH and sterility of the Sumanirole solution are appropriate for subcutaneous administration.- Rotate injection sites if using repeated injections.- Follow strict aseptic surgical procedures for osmotic minipump implantation and monitor for signs of infection. | |
| Increased Anxiety-like or Compulsive-like Behaviors | - Chronic D2/D3 receptor stimulation can alter decision-making and increase preference for uncertainty. | - Implement behavioral assays to monitor anxiety and compulsive-like behaviors (e.g., elevated plus maze, marble burying test).- If such behaviors emerge, consider dose reduction. | [1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the design and implementation of long-term this compound studies.
| Question | Answer | Citation(s) |
| How do I determine the starting dose for a long-term Sumanirole study? | Begin with a dose-range finding study using acute administration to establish the minimum effective dose that elicits the desired pharmacological response (e.g., increased locomotor activity). For long-term studies, it is often advisable to start with a dose at or slightly below the acutely determined minimum effective dose to minimize the development of tolerance and side effects. For example, acute subcutaneous doses of 0.3-3.0 mg/kg have been shown to be effective in rats. | [4] |
| What is the most appropriate route of administration for a long-term study? | For maintaining stable plasma concentrations and minimizing handling stress, continuous subcutaneous infusion via an osmotic minipump is the recommended method. If using injections, the subcutaneous route is common. The intraperitoneal route is also used, but may be associated with a higher risk of complications with repeated dosing. | |
| How often should I administer Sumanirole if using injections? | The dosing frequency will depend on the pharmacokinetic profile of Sumanirole. If the half-life is short, more frequent administration (e.g., twice daily) may be necessary to maintain therapeutic levels. However, this increases animal handling stress. | |
| What vehicle should I use to dissolve this compound? | This compound is soluble in saline. For compounds that may have stability issues, 0.01% ascorbate (B8700270) in saline can be used. | |
| What are the expected behavioral effects of long-term Sumanirole administration? | Chronic administration of D2 agonists can lead to sustained increases in locomotor activity. However, some studies with other D2/D3 agonists have also reported an increased preference for uncertain rewards, which may be interpreted as a compulsive-like behavior. | |
| How long can a typical long-term study with an osmotic minipump last? | Osmotic minipumps are available with various durations, typically ranging from one week to six weeks. For studies longer than the pump's duration, a brief surgical procedure is required to replace the pump. | |
| What monitoring parameters are crucial during a long-term Sumanirole study? | Daily monitoring of animal health (e.g., weight, food/water intake, general appearance) is essential. Regular behavioral assessments relevant to your research question (e.g., locomotor activity, motor coordination, cognitive function) should be performed. It is also important to monitor for the emergence of adverse effects such as stereotypical behaviors or dyskinesias. |
Experimental Protocols
Detailed Methodology for a Long-Term this compound Study in Rats via Osmotic Minipump
This protocol is based on established methods for continuous infusion of dopamine agonists in rodents.
1. Materials:
-
This compound powder
-
Sterile saline for injection
-
Osmotic minipumps (e.g., Alzet® model 2ML4 for a 28-day study)
-
Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Sterile gloves and drapes
-
70% ethanol (B145695) and povidone-iodine for surgical site preparation
2. Dose Preparation:
-
Based on a dose-range finding study, a continuous infusion dose is selected. As a starting point, a dose of 5 mg/kg/day, similar to that used for the D2/D3 agonist ropinirole (B1195838) in a chronic study, can be considered.
-
Calculate the total amount of this compound needed for the duration of the pump.
-
Dissolve the calculated amount of this compound in sterile saline to achieve the desired final concentration for the pump's reservoir volume. Ensure complete dissolution.
-
Aseptically fill the osmotic minipumps according to the manufacturer's instructions.
3. Surgical Implantation of Osmotic Minipump:
-
Anesthetize the rat using isoflurane.
-
Shave the dorsal area between the scapulae.
-
Disinfect the surgical site with povidone-iodine and 70% ethanol.
-
Make a small midline incision in the skin.
-
Using blunt dissection with a hemostat, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the filled osmotic minipump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer a post-operative analgesic as per your institution's guidelines.
-
Monitor the animal closely during recovery from anesthesia.
4. Post-Operative Care and Monitoring:
-
House animals individually for at least 24 hours post-surgery to monitor recovery.
-
Check the surgical site daily for signs of infection or inflammation.
-
Monitor body weight and food and water intake daily for the first week, and then at least three times per week for the remainder of the study.
-
Conduct behavioral testing according to the experimental timeline.
-
At the end of the study, humanely euthanize the animals and collect tissues for further analysis as required.
Mandatory Visualizations
Sumanirole D2 Receptor Signaling Pathway
Caption: Sumanirole activates the D2 receptor, leading to inhibition of adenylyl cyclase and modulation of ion channels.
Experimental Workflow for Refining Dosing Schedules
Caption: A phased approach to refining long-term Sumanirole dosing schedules, from acute studies to a definitive long-term protocol.
References
- 1. Chronic D2/3 agonist ropinirole treatment increases preference for uncertainty in rats regardless of baseline choice patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis of the adverse events associated with extended-release versus standard immediate-release pramipexole in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse effects produced by different drugs used in the treatment of Parkinson's disease: A mixed treatment comparison [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of the dopamine D2 agonist sumanirole on prepulse inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the D2 Receptor Selectivity of Sumanirole Maleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the dopamine (B1211576) D2 receptor selectivity of Sumanirole maleate (B1232345), presenting a comparative assessment against other dopamine receptor agonists. The information herein is supported by experimental data from radioligand binding and functional assays, with detailed protocols provided for reproducibility.
Introduction
Sumanirole maleate is a potent dopamine receptor agonist that has been a subject of interest for its potential therapeutic applications, particularly in conditions associated with dopamine deficiency, such as Parkinson's disease. A key characteristic of Sumanirole is its reported high selectivity for the dopamine D2 receptor subtype over other dopamine receptors (D1, D3, D4, and D5). This selectivity is crucial as it may lead to a more targeted therapeutic effect with a reduced side-effect profile compared to less selective dopamine agonists. This guide aims to validate the D2 receptor selectivity of Sumanirole by comparing its binding affinity and functional potency with a panel of other dopamine agonists.
Comparative Analysis of Receptor Binding Affinities
The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values (in nM) of this compound and other selected dopamine agonists for the five human dopamine receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine Agonists at Human Dopamine Receptors
| Compound | D1 (nM) | D2 (nM) | D3 (nM) | D4 (nM) | D5 (nM) | D2/D1 Selectivity | D2/D3 Selectivity |
| Sumanirole | >7140[1][2] | 9.0[1][2], 17.1[1] | 1940, 546 | >2190 | - | >793 | 215.6, 31.9 |
| Ropinirole | No affinity up to 10⁻⁴ M | 29 | - | - | - | - | - |
| Apomorphine | - | 0.5 | 2.6 | - | - | - | 0.19 |
| Bromocriptine | - | 0.7 | 1.3 | - | - | - | 0.54 |
| Pramipexole | No affinity up to 10⁻⁴ M | 19 | 9 | - | - | - | 2.1 |
| Rotigotine | 83 | 13.5 | 0.71 | 3.9 (D4.2), 5.9 (D4.7), 15 (D4.4) | 5.4 | 0.16 | 19.0 |
| Dopamine | - | 16 | 2.97 | - | - | - | 5.4 |
The data clearly indicates that Sumanirole possesses a high affinity for the D2 receptor, with significantly lower affinity for D1, D3, and D4 receptors, demonstrating its notable D2 selectivity.
Comparative Analysis of Functional Potency
Functional potency measures the concentration of a ligand required to elicit a specific biological response. It is often expressed as the half-maximal effective concentration (EC50). The following table compares the EC50 values (in nM) of Sumanirole and other dopamine agonists at different dopamine receptor subtypes.
Table 2: Comparative Functional Potencies (EC50, nM) of Dopamine Agonists
| Compound | D1 (nM) | D2 (nM) | D3 (nM) | D4 (nM) | D5 (nM) |
| Sumanirole | - | 17-75 | - | - | - |
| Ropinirole | - | 39.8 (pEC50=7.4) | 3.98 (pEC50=8.4) | 158.5 (pEC50=6.8) | - |
| Apomorphine | - | - | - | - | - |
| Bromocriptine | - | - | 11.3 | - | - |
| Pramipexole | - | - | - | - | - |
| Rotigotine | - | - | - | - | - |
| Dopamine | 29.4 | 2760 (for Gi/Go activation) | 1.5 | - | - |
Sumanirole demonstrates potent agonist activity at the D2 receptor, with EC50 values in the nanomolar range.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Logical Relationship of Sumanirole's Receptor Selectivity.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for dopamine receptors.
1. Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, D5).
-
Radioligand specific for the receptor subtype (e.g., [³H]Spiperone for D2/D3 receptors).
-
Test compound (this compound or other dopamine agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at various concentrations. For determining total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known non-labeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Inhibition for D2/D3/D4 Receptors)
This protocol describes a method to measure the functional potency (EC50) of an agonist at Gi-coupled dopamine receptors by quantifying the inhibition of cyclic AMP (cAMP) production.
1. Materials:
-
Cells stably expressing the human dopamine receptor subtype of interest (D2, D3, or D4).
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (this compound or other dopamine agonists).
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
2. Procedure:
-
Seed the cells in a 96-well plate and allow them to attach and grow to a suitable confluency.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Remove the culture medium and pre-incubate the cells with the test compound at various concentrations for a specific time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
3. Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.
Conclusion
The presented data from radioligand binding and functional assays collectively validate the high D2 receptor selectivity of this compound. Its binding affinity for the D2 receptor is markedly higher than for other dopamine receptor subtypes, and it demonstrates potent agonist activity at the D2 receptor. This selectivity profile distinguishes Sumanirole from several other dopamine agonists and suggests its potential for more targeted therapeutic interventions in dopamine-related disorders. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify these findings and further investigate the pharmacological properties of Sumanirole and other dopamine receptor ligands.
References
A Comparative Analysis of Sumanirole Maleate and Ropinirole in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sumanirole maleate (B1232345) and Ropinirole (B1195838), two dopamine (B1211576) agonists investigated for the treatment of Parkinson's disease (PD). The focus is on their performance in established preclinical models of PD, with supporting experimental data to delineate their pharmacological profiles and therapeutic potential.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Dopamine agonists are a cornerstone of symptomatic treatment, and understanding the nuances of their receptor interactions and in vivo efficacy is critical for developing improved therapeutics. Sumanirole is a highly selective dopamine D2 receptor full agonist, while Ropinirole is a non-ergot dopamine agonist with a higher affinity for D3 receptors over D2 receptors.[1][2][3][4][5] This guide compares their receptor binding profiles, efficacy in animal models, and underlying signaling mechanisms.
Receptor Binding and Functional Potency
The primary distinction between Sumanirole and Ropinirole lies in their dopamine receptor selectivity. Sumanirole was developed as a highly selective D2 receptor agonist, with early studies reporting over 200-fold selectivity for the D2 subtype compared to other dopamine receptors. In contrast, Ropinirole demonstrates a preference for the D3 receptor.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 |
| Sumanirole | >7140 | 9.0 | 1940 | >2190 |
| Ropinirole | - | pKi 5.7 | pKi 7.0 | - |
Data for Sumanirole from McCall et al. (2005). Data for Ropinirole is presented as pKi from Coldwell et al. (1999), where a higher pKi indicates higher affinity; direct Ki values were not provided in the source.
Table 2: Functional Potency and Efficacy
| Compound | Receptor | Potency (pEC50) | Efficacy |
| Sumanirole | D2 | EC50: 17-75 nM | Full Agonist |
| Ropinirole | hD2 | 7.4 ± 0.1 | Full Agonist |
| hD3 | 8.4 ± 0.1 | Full Agonist | |
| hD4 | 6.8 ± 0.1 | Full Agonist |
Sumanirole data from McCall et al. (2005). Ropinirole data from Coldwell et al. (1999).
Efficacy in Parkinson's Disease Animal Models
Both Sumanirole and Ropinirole have demonstrated efficacy in reversing motor deficits in rodent and primate models of Parkinson's disease.
Rodent Models
In unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard model for assessing antiparkinsonian drug efficacy, Sumanirole induced profound and sustained rotational behavior, suggesting potent D2 receptor-mediated motor activation. The study noted it was substantially more efficacious than any other agonist tested.
Primate Models
Studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated primates, which closely mimic human Parkinson's disease, have allowed for direct comparison. In one key study using MPTP-treated squirrel monkeys, both Sumanirole and Ropinirole improved behavioral outcomes. However, Sumanirole led to a normalization of the parkinsonian primate rating scale (PPRS) in some animals, a level of improvement not observed with Ropinirole in that study. A significant advantage noted for both agonists was the absence of dyskinesias, a common debilitating side effect of the standard therapy, L-DOPA.
Table 3: Summary of Efficacy in MPTP-Treated Squirrel Monkeys
| Treatment | Improvement in PPRS | Normalization of PPRS | Dyskinesia Induction |
| Sumanirole | Yes | Observed in some animals | No |
| Ropinirole | Yes | Not observed | No |
| L-DOPA | Most significant improvement | - | Yes |
PPRS: Parkinsonian Primate Rating Scale. Data is qualitative based on the findings of Stephenson et al. (2005).
Experimental Protocols
Unilateral 6-OHDA Rat Model of Parkinson's Disease
This model is widely used to study motor symptoms and the effects of dopaminergic drugs.
-
Animal Model : Adult male Sprague-Dawley or Wistar rats are typically used.
-
Lesioning Procedure : The neurotoxin 6-hydroxydopamine (6-OHDA) is stereotaxically injected into a key structure of the brain's dopamine system on one side, such as the medial forebrain bundle (MFB) or the striatum. This leads to the progressive and selective destruction of dopaminergic neurons on the injected side, mimicking the unilateral onset of Parkinson's disease.
-
Behavioral Assessment : The primary endpoint is typically rotational behavior. Following the lesion, the animals develop a postural asymmetry. Administration of a dopamine agonist like Sumanirole or Ropinirole stimulates the supersensitive dopamine receptors in the dopamine-depleted striatum, causing the animals to rotate in the direction contralateral (opposite) to the lesion. The number of full rotations is counted over a set period (e.g., 30-90 minutes) to quantify the drug's efficacy.
MPTP Primate Model of Parkinson's Disease
This model is considered the gold standard for preclinical PD research due to its close resemblance to the human condition.
-
Animal Model : Various non-human primate species are used, including squirrel monkeys and macaques.
-
Toxin Administration : The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically (e.g., via intramuscular or subcutaneous injection). MPTP is metabolized to the toxic ion MPP+, which is selectively taken up by dopamine transporters, leading to the destruction of dopaminergic neurons in the substantia nigra.
-
Behavioral Assessment : A detailed clinical rating scale, such as a Parkinsonian Primate Rating Scale (PPRS), is used to assess a range of motor symptoms including tremor, bradykinesia (slowness of movement), rigidity, and postural instability. Animals are observed and scored before and after drug administration to determine therapeutic efficacy.
Signaling Pathways
Both Sumanirole and Ropinirole exert their effects by activating D2-like dopamine receptors (D2, D3, and D4). These are G-protein coupled receptors (GPCRs) that signal primarily through the Gi/o pathway. Activation of these receptors leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability and gene expression.
While both drugs act via this general mechanism, their differing affinities for D2 and D3 receptors may lead to distinct downstream effects. D3 receptors are highly expressed in limbic areas of the brain, suggesting Ropinirole may have a greater impact on mood and motivation compared to the more motor-focused effects of the D2-selective Sumanirole.
Conclusion
Sumanirole maleate and Ropinirole are both effective dopamine agonists in preclinical models of Parkinson's disease. The key difference lies in their receptor selectivity: Sumanirole is a potent and highly selective D2 agonist, while Ropinirole preferentially targets D3 receptors. This distinction may underlie the subtle differences observed in their efficacy profiles, particularly in primate models where Sumanirole showed a greater capacity for motor symptom normalization. Neither compound induced dyskinesias in the cited preclinical studies, highlighting a potential advantage over L-DOPA. The choice between a D2-selective versus a D2/D3 agonist has implications for both on-target efficacy and potential side-effect profiles, making these comparative data valuable for the continued development of next-generation antiparkinsonian therapies.
References
- 1. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Preclinical Comparison of Sumanirole Maleate and Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of preclinical research for Parkinson's disease and other dopamine-related disorders, the choice of a dopamine (B1211576) agonist is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of sumanirole (B131212) maleate, a highly selective dopamine D2 receptor agonist, with other commonly used dopamine agonists: ropinirole (B1195838), pramipexole, and apomorphine (B128758). The information presented herein is based on available preclinical data and is intended to assist researchers in selecting the most appropriate compound for their specific research needs.
Sumanirole is recognized for its high selectivity for the D2 receptor subtype over other dopamine receptors.[1] This selectivity offers a potential advantage in dissecting the specific roles of D2 receptor activation in cellular and behavioral models. In contrast, other dopamine agonists like ropinirole, pramipexole, and apomorphine exhibit a broader range of affinities for different dopamine receptor subtypes, which may be advantageous for studies requiring wider-spectrum dopaminergic stimulation. This guide will delve into the quantitative differences in receptor binding, in vivo efficacy in established animal models, and the underlying signaling pathways to provide a comprehensive preclinical comparison.
Data Presentation
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
| Dopamine Agonist | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor |
| Sumanirole maleate | >7140[2] | 9.0[2], 17.1[3] | 1940[2], 546 | >2190 |
| Ropinirole | >10000 | 29 | 45 | 535 |
| Pramipexole | >10000 | 3.9 | 0.5 | 5.1 |
| Apomorphine | 447 | 2.6 | 1.3 | 4.4 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Efficacy in the 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
| Dopamine Agonist | Dose and Route | Primary Outcome | Result |
| This compound | ≥12.5 µmol/kg, s.c. | Contralateral Rotations | Profound and sustained rotational behavior |
| Ropinirole | Not specified | Contralateral Rotations | Caused contralateral circling |
| Pramipexole | 3.0 mg/kg, i.p. | Not specified | Prevented allodynia and hyperalgesia |
| Apomorphine | 0.05 mg/kg, s.c. | Contralateral Rotations | ~400 turns/50 min |
Table 3: Comparative Efficacy in the MPTP Primate Model of Parkinson's Disease
| Dopamine Agonist | Dose and Route | Primary Outcome | Result |
| This compound | Dose-dependent | Improved disability scores and locomotor activities | Significant improvement in 2 of 3 monkeys |
| Ropinirole | 0.1-3 mg/kg, p.o. | Increased motor activity, reversed akinesia | Dose-dependent increase in motor activity |
| Pramipexole | Not specified | Not specified | Not specified |
| Apomorphine | 0.03 and 0.06 mg/kg, s.c. | Changes in synaptic dopamine levels | Significant changes in estimated synaptic dopamine |
Experimental Protocols
Radioligand Binding Assays
To determine the binding affinities of the dopamine agonists for different dopamine receptor subtypes (D1, D2, D3, D4), competitive radioligand binding assays are performed. The general protocol involves:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine receptor subtype of interest.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2-like receptors) and varying concentrations of the unlabeled dopamine agonist being tested.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
6-Hydroxydopamine (6-OHDA) Rat Model
This model is used to induce unilateral dopamine depletion, mimicking some of the motor symptoms of Parkinson's disease.
-
Lesion Induction: A solution of 6-hydroxydopamine is stereotactically injected into the medial forebrain bundle of one hemisphere of the rat brain. This selectively destroys dopaminergic neurons.
-
Behavioral Testing: After a recovery period, the rats are administered a dopamine agonist. The resulting rotational behavior (circling) is quantified. The direction and rate of rotation are indicative of the extent of the dopamine lesion and the efficacy of the agonist. Contralateral rotation (away from the lesioned side) is typically observed with dopamine agonists that act on postsynaptic receptors.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Primate Model
The MPTP model in non-human primates is a well-established model that closely recapitulates many of the motor and pathological features of Parkinson's disease.
-
Toxin Administration: MPTP is administered to primates (e.g., monkeys) systemically or via intracarotid injection. MPTP is metabolized to the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.
-
Behavioral Assessment: The primates are evaluated using a clinical rating scale, similar to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans, to assess motor deficits such as bradykinesia, rigidity, and tremor.
-
Drug Efficacy Testing: Following the establishment of a stable parkinsonian state, the dopamine agonists are administered, and the improvement in the clinical rating score is measured to determine their efficacy.
Mandatory Visualization
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Caption: Workflow for the 6-OHDA rat model of Parkinson's disease.
References
Comparative Efficacy of Sumanirole Maleate versus Placebo in Preclinical and Clinical Research
Sumanirole (B131212) maleate, a highly selective dopamine (B1211576) D2 receptor full agonist, has been evaluated in multiple research settings to determine its efficacy compared to placebo, primarily in the context of Parkinson's disease (PD).[1][2] While the clinical development of sumanirole was discontinued (B1498344) by Pfizer in 2004 due to a failure to sufficiently distinguish it from existing therapies, the data generated from its clinical trials provide valuable insights for researchers and drug development professionals.[2]
Quantitative Efficacy Data
Clinical trials have demonstrated that sumanirole is statistically superior to placebo in treating the symptoms of Parkinson's disease. The primary endpoint in these studies was often the change in the Unified Parkinson's Disease Rating Scale (UPDRS) scores, a standard for assessing the severity of PD.
Table 1: Efficacy of Sumanirole vs. Placebo in Early Parkinson's Disease [1]
| Treatment Group | Mean Change from Baseline in UPDRS Parts II + III Scores | P-value vs. Placebo |
| Sumanirole | -2.48 | ≤ 0.006 |
| Placebo | +0.38 | N/A |
| Ropinirole (B1195838) (Active Comparator) | -5.20 | ≤ 0.006 |
Table 2: Efficacy of Sumanirole vs. Placebo in Advanced Parkinson's Disease (Adjunctive Therapy) [3]
| Treatment Group | Mean Difference from Placebo in UPDRS Parts II + III Scores | P-value vs. Placebo |
| Sumanirole | -7.7 | < 0.0001 |
| Ropinirole (Active Comparator) | -8.8 | < 0.0001 |
In a study on early Parkinson's disease, both sumanirole and the active comparator ropinirole showed a significant improvement in UPDRS scores compared to placebo. However, a high number of subjects in the sumanirole and placebo groups withdrew from the study due to a lack of efficacy. In patients with advanced Parkinson's disease, sumanirole as an adjunctive therapy was also found to be statistically superior to placebo.
Experimental Protocols
The clinical trials assessing the efficacy of sumanirole employed rigorous, well-controlled methodologies.
Key Clinical Trial Design for Efficacy Assessment in Early PD:
-
Study Design: A 40-week, flexible-dose, double-blind, double-dummy, parallel-group study.
-
Participants: 614 patients with early-stage Parkinson's disease.
-
Treatment Arms:
-
Sumanirole (1 to 16 mg/day)
-
Ropinirole (0.75 to 24 mg/day)
-
Placebo
-
-
Primary Endpoint: Change from baseline in the total sum of UPDRS Parts II (Activities of Daily Living) and III (Motor Examination) scores to the end of the maintenance phase.
-
Data Analysis: Efficacy was assessed by comparing the mean change in UPDRS scores between the treatment groups and the placebo group.
Key Clinical Trial Design for Efficacy Assessment in Advanced PD:
-
Study Design: A flexible-dose, randomized, double-blind, double-dummy, parallel-group study.
-
Participants: 948 subjects with advanced Parkinson's disease.
-
Treatment Arms:
-
Sumanirole (1 to 48 mg/day) as adjunctive therapy to levodopa.
-
Ropinirole (0.75 to 24 mg/day) as adjunctive therapy to levodopa.
-
Placebo as adjunctive therapy to levodopa.
-
-
Treatment Duration: 13 weeks of dose escalation, 26 weeks of maintenance, and 1 week of tapering.
-
Primary Endpoint: The combined sum of UPDRS part II (average of 'on' and 'off' periods) and part III total scores at the end of the maintenance phase.
-
Data Analysis: Statistical significance was determined by comparing the treatment groups to the placebo group.
Mechanism of Action and Signaling Pathway
Sumanirole is a high-affinity, selective D2 dopamine receptor agonist. The D2 receptor is a G-protein coupled receptor, and its activation by an agonist like sumanirole initiates a specific intracellular signaling cascade.
References
A Comparative Guide to Novel Sumanirole Analogues: Assessing Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel analogues of Sumanirole (B131212), a selective dopamine (B1211576) D2 receptor agonist. The following sections detail the potency, efficacy, and signaling pathways of these compounds, supported by experimental data and methodologies, to aid in the evaluation and development of next-generation therapeutic agents.
Introduction to Sumanirole and its Analogues
Sumanirole (PNU-95,666) is a full agonist with high selectivity for the dopamine D2 receptor.[1][2] It has been a valuable research tool for understanding D2 receptor-mediated neurobiological mechanisms.[2][3] However, its clinical development was halted as it did not offer significant advantages over existing therapies.[2] This has spurred the development of novel analogues with improved properties, such as biased agonism, which is the ability of a ligand to selectively activate one intracellular signaling pathway over another. This guide focuses on comparing the pharmacological profiles of these next-generation compounds to the parent molecule, Sumanirole.
Comparative Potency and Efficacy
The potency and efficacy of Sumanirole and its novel analogues have been evaluated using various in vitro assays. The data below is compiled from studies characterizing these compounds at the dopamine D2 receptor.
Table 1: In Vitro Potency and Efficacy Data for Sumanirole and Novel Analogues
| Compound | D2 Receptor Binding Affinity (Ki, nM) | G-Protein Activation (EC50, nM) | G-Protein Activation (Emax, % vs Dopamine) | β-arrestin 2 Recruitment (EC50, nM) | β-arrestin 2 Recruitment (Emax, % vs Dopamine) | Reference |
| Sumanirole | 9.0 | 17-75 | Full Agonist | Similar to G-protein activation | Similar to G-protein activation | |
| Analogue 11 | Lower than Sumanirole | Markedly lower than Sumanirole | Similar to Sumanirole | Similar to Sumanirole | Similar to Sumanirole | |
| Analogue 19 | Higher than Sumanirole | Subnanomolar | Full Agonist | Reduced potency vs G-protein | Reduced efficacy vs G-protein | |
| Analogue 20 | Not specified | Higher than Sumanirole | Not specified | Not specified | Not specified | |
| (R,S)-12 | Not specified | Markedly lower than Sumanirole | Similar to Sumanirole | Similar to Sumanirole | Similar to Sumanirole | |
| (R,R)-13 | Not specified | Markedly lower than Sumanirole | Similar to Sumanirole | Similar to Sumanirole | Similar to Sumanirole |
Note: This table is a representative summary based on available literature. Specific values can vary based on the experimental conditions and cell lines used.
Dopamine D2 Receptor Signaling Pathways
Activation of the dopamine D2 receptor, a G-protein coupled receptor (GPCR), initiates multiple intracellular signaling cascades. These can be broadly categorized into G-protein dependent and β-arrestin dependent pathways. Biased agonists are designed to preferentially activate one of these pathways.
Caption: Dopamine D2 Receptor Signaling Pathways.
Experimental Protocols
The assessment of novel Sumanirole analogues involves a series of in vitro and in vivo experiments to determine their pharmacological profiles.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of a compound for the D2 receptor.
-
Objective: To measure the affinity of the test compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [³H]Spiperone or [³H]N-methylspiperone).
-
Test compounds (Sumanirole analogues).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow for binding equilibrium.
-
The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
G-Protein Activation Assays (cAMP Inhibition)
This functional assay measures the ability of an agonist to activate the Gi/o-protein coupled to the D2 receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound in activating the G-protein signaling pathway.
-
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Forskolin (to stimulate cAMP production).
-
Test compounds (Sumanirole analogues).
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based biosensors).
-
-
Procedure:
-
Cells are pre-treated with the test compound at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable assay kit.
-
Dose-response curves are generated to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assays
This assay measures the recruitment of β-arrestin 2 to the activated D2 receptor, a key step in the β-arrestin signaling pathway and receptor desensitization.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound in recruiting β-arrestin 2.
-
Materials:
-
HEK293 cells co-expressing the human dopamine D2 receptor fused to a bioluminescent protein (e.g., Renilla Luciferase, Rluc) and β-arrestin 2 fused to a fluorescent protein (e.g., Green Fluorescent Protein, GFP).
-
Test compounds (Sumanirole analogues).
-
Substrate for the bioluminescent protein (e.g., coelenterazine).
-
Plate reader capable of measuring Bioluminescence Resonance Energy Transfer (BRET).
-
-
Procedure:
-
Cells are plated in a microplate.
-
The substrate for the bioluminescent protein is added.
-
The test compound is added at various concentrations.
-
The BRET signal is measured over time. An increase in the BRET signal indicates the proximity of β-arrestin-GFP to the D2R-Rluc, signifying recruitment.
-
Dose-response curves are generated to determine the EC50 and Emax values.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of novel Sumanirole analogues.
Caption: Preclinical Assessment Workflow.
Conclusion
The development of novel Sumanirole analogues with biased agonist properties represents a promising strategy for designing more specific and effective therapeutics for conditions like Parkinson's disease. By selectively engaging G-protein or β-arrestin signaling pathways, these compounds have the potential to maximize therapeutic effects while minimizing side effects. The data and protocols presented in this guide offer a framework for the continued evaluation and optimization of these next-generation dopamine D2 receptor agonists.
References
Sumanirole Analogues: A Comparative Analysis of G-protein and β-arrestin Pathway Activation
A deep dive into the functional selectivity of Sumanirole analogues reveals a promising avenue for the development of next-generation therapeutics targeting the dopamine (B1211576) D2 receptor. This guide provides a comparative analysis of key analogues, their activation of the G-protein and β-arrestin pathways, and the experimental data supporting these findings.
Sumanirole, a high-affinity dopamine D2 receptor (D2R) agonist, has served as a foundational scaffold for the development of functionally selective ligands.[1][2] These "biased agonists" are designed to preferentially activate either the canonical G-protein signaling pathway or the non-canonical β-arrestin pathway, offering the potential for more targeted therapeutic effects with fewer side effects. The D2R, a G-protein coupled receptor (GPCR), classically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] Alternatively, agonist binding can promote the recruitment of β-arrestin, a process involved in receptor desensitization, internalization, and G-protein-independent signaling.[1][3]
The therapeutic implications of biased agonism at the D2R are significant. For instance, G-protein pathway activation is associated with the desired antipsychotic effects of certain drugs, while β-arrestin recruitment may be linked to adverse effects. Consequently, the development of G-protein biased D2R agonists is a key area of research.
Comparative Analysis of Sumanirole Analogues
An extensive structure-activity relationship (SAR) study of Sumanirole has led to the synthesis of novel bivalent ligands with significant bias towards the G-protein pathway. Modifications at the N-1 and/or N-5 positions of the Sumanirole core structure have been shown to dramatically influence the signaling outcome.
Below is a summary of the functional activity of Sumanirole and its key analogues at the human D2 receptor, comparing their potency (EC50) and efficacy (Emax) in activating the G-protein pathway (measured by cAMP inhibition) and the β-arrestin recruitment pathway.
| Compound | G-Protein Pathway (cAMP Inhibition) | β-Arrestin Recruitment | Bias Factor (log) |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| Dopamine | 1.8 | 100 | 110 |
| Sumanirole (1) | 4.5 | 98 | 25 |
| Analogue 11 | 1.9 | 95 | >10,000 |
| Analogue 16 | 3.2 | 105 | >10,000 |
| Analogue 19 | 0.8 | 102 | 8,500 |
| Analogue 20 | 2.5 | 100 | >10,000 |
Data compiled from Bonifazi et al., J Med Chem, 2017.
As the data indicates, Sumanirole itself shows a slight bias towards the G-protein pathway. However, analogues such as 11, 16, 19, and 20 exhibit a profound and selective activation of the G-protein pathway, with significantly reduced or negligible recruitment of β-arrestin. Notably, compound 19 emerges as a highly potent and selective G-protein biased agonist with a subnanomolar EC50 for cAMP inhibition.
Signaling Pathways and Biased Agonism
The differential activation of the G-protein and β-arrestin pathways by Sumanirole analogues is a clear demonstration of biased agonism. The following diagrams illustrate these distinct signaling cascades.
Figure 1: G-protein signaling pathway activated by D2 receptor agonists.
Figure 2: β-arrestin pathway initiated by D2 receptor activation.
Figure 3: The principle of biased agonism at the D2 receptor.
Experimental Protocols
The determination of G-protein versus β-arrestin pathway activation by Sumanirole analogues is primarily achieved through in vitro functional assays. The following provides a detailed overview of the methodologies employed.
G-Protein Activation: cAMP Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of cyclic AMP (cAMP), a downstream second messenger of Gαi/o protein activation.
Figure 4: Workflow for the cAMP inhibition assay.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are harvested and seeded into 384-well plates.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with a fixed concentration of forskolin (an adenylyl cyclase activator) and varying concentrations of the test compounds.
-
Detection: Following incubation, the reaction is terminated, and the amount of intracellular cAMP is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) based assay.
-
Data Analysis: The results are normalized to the response of a reference agonist (e.g., dopamine) and plotted as a concentration-response curve to determine the EC50 (potency) and Emax (efficacy) values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D2 receptor, often utilizing Bioluminescence Resonance Energy Transfer (BRET) technology.
Figure 5: Workflow for the β-arrestin recruitment BRET assay.
Detailed Protocol:
-
Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding the D2 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay Preparation: Transfected cells are harvested and seeded into 96-well plates.
-
Compound Treatment: Cells are incubated with varying concentrations of the test compounds.
-
BRET Measurement: The BRET substrate (e.g., coelenterazine h) is added to each well. The plate is then read on a microplate reader capable of detecting both the donor and acceptor emission wavelengths.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The net BRET ratio is determined by subtracting the ratio of vehicle-treated cells. Concentration-response curves are generated to determine the EC50 and Emax values for β-arrestin recruitment.
Conclusion
The development of Sumanirole analogues has provided a valuable toolkit for dissecting the complex signaling of the dopamine D2 receptor. The identification of highly G-protein biased agonists, such as compound 19, holds significant promise for the design of novel therapeutics with improved efficacy and reduced side effect profiles for a range of neuropsychiatric and neurological disorders. The experimental methodologies outlined provide a robust framework for the continued exploration and characterization of functionally selective GPCR ligands.
References
Safety Operating Guide
Personal protective equipment for handling Sumanirole maleate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Sumanirole maleate (B1232345). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling Sumanirole maleate, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE may vary based on the scale of the operation and the specific laboratory conditions.
| PPE Item | Specification | Rationale |
| Hand Protection | Impermeable and resistant chemical gloves. | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To protect eyes from splashes and dust.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | To prevent skin exposure.[1] |
| Respiratory Protection | Use only in a well-ventilated area. Not generally required. | To avoid inhalation of dust or aerosols.[1][2] |
Operational and Handling Plan
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area or outdoors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a well-ventilated place.
-
Keep the container tightly closed.
-
Store in a locked-up location.
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin Contact: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.
-
Ingestion: Rinse mouth and consult a doctor if symptoms persist.
Spill and Disposal Plan
Spill Containment: In the event of a spill, the following steps should be taken:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.
-
Prevent further leakage or spillage if it is safe to do so.
-
Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Mechanically pick up solid materials.
Disposal:
-
Dispose of contaminated material in accordance with local, state, and federal regulations.
-
Smaller quantities may be disposable with household waste, but it is crucial to follow official regulations.
-
Do not allow the product to enter drains or water courses.
This compound Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
